JNJ-28583867
Description
Properties
Molecular Formula |
C24H32N2O2S |
|---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
4-[3-[[(4S)-2-methyl-4-(4-methylsulfanylphenyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxy]propyl]morpholine |
InChI |
InChI=1S/C24H32N2O2S/c1-25-17-20-16-21(28-13-3-10-26-11-14-27-15-12-26)6-9-23(20)24(18-25)19-4-7-22(29-2)8-5-19/h4-9,16,24H,3,10-15,17-18H2,1-2H3/t24-/m0/s1 |
InChI Key |
XYYGFCDTBHAUSN-DEOSSOPVSA-N |
Isomeric SMILES |
CN1C[C@H](C2=C(C1)C=C(C=C2)OCCCN3CCOCC3)C4=CC=C(C=C4)SC |
Canonical SMILES |
CN1CC(C2=C(C1)C=C(C=C2)OCCCN3CCOCC3)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
Foundational & Exploratory
JNJ-28583867: A Dual-Action Ligand Targeting Histamine H3 Receptor and Serotonin Transporter
An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-28583867 is a potent and selective dual-action compound that functions as both a histamine H3 receptor antagonist and a serotonin transporter (SERT) inhibitor.[1][2] This unique pharmacological profile suggests its potential therapeutic application in conditions such as depression, where both the histaminergic and serotonergic systems are implicated. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinities, in vitro and in vivo pharmacology, and the underlying signaling pathways. Detailed experimental protocols for key assays are also provided to facilitate further research and development.
Core Mechanism of Action
This compound exerts its pharmacological effects through two primary mechanisms:
-
Histamine H3 Receptor Antagonism: The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, and dopamine.[3][4] As an antagonist, this compound blocks the inhibitory action of the H3 receptor, leading to an increased release of these neurotransmitters. This action is believed to contribute to its wake-promoting and pro-cognitive effects.
-
Serotonin Transporter (SERT) Inhibition: The serotonin transporter is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling.[5] By inhibiting SERT, this compound increases the concentration and duration of serotonin in the synapse, a mechanism shared with selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity at its primary targets and its pharmacokinetic properties in preclinical models.
Table 1: In Vitro Binding Affinities of this compound
| Target | Species | Ki (nM) | Reference |
| Histamine H3 Receptor | Human | 10.6 | [2] |
| Serotonin Transporter (SERT) | Human | 3.7 | [2] |
Table 2: Selectivity of this compound for SERT
| Transporter | Selectivity vs. SERT (fold) | Reference |
| Dopamine Transporter (DAT) | >30 | [2] |
| Norepinephrine Transporter (NET) | >30 | [2] |
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Dose and Route | Reference |
| Oral Bioavailability | 32% | 10 mg/kg p.o. | [2] |
| Half-life (t1/2) | 6.9 hours | 10 mg/kg p.o. | [2] |
| Maximum Concentration (Cmax) | 260 ng/mL | 10 mg/kg p.o. | [2] |
Table 4: In Vivo Effects of this compound in Rodent Models
| Model | Species | Dose | Effect | Reference |
| Imetit-induced Drinking | Rat | 3-10 mg/kg i.p. | Blockade of drinking behavior | [2] |
| Cortical Neurotransmitter Levels | Rat | ≥ 0.3 mg/kg s.c. | Significant increase in extracellular serotonin | [2] |
| Mouse Tail Suspension Test | Mouse | 3-30 mg/kg p.o. | Antidepressant-like activity | [2] |
| Wakefulness | Rat | 1-3 mg/kg s.c. | Dose-dependent increase in time spent awake | [2] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by this compound.
Caption: this compound antagonism of the histamine H3 receptor signaling pathway.
Caption: Inhibition of the serotonin transporter (SERT) by this compound.
Experimental Workflows
The following diagrams outline the workflows for key experimental protocols.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Experimental workflow for in vivo microdialysis in a rat model.
Detailed Experimental Protocols
Radioligand Binding Assay for Histamine H3 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the histamine H3 receptor.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human histamine H3 receptor.
-
Radioligand: [3H]-N-α-methylhistamine ([3H]-NAMH).
-
Non-specific binding control: Clobenpropit (10 µM).
-
Test compound: this compound.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Liquid scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add cell membranes, [3H]-NAMH (at a concentration near its Kd), and either assay buffer (for total binding), clobenpropit (for non-specific binding), or this compound.
-
Incubate the plate at 25°C for 2 hours with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Serotonin Transporter (SERT) Uptake Assay
This protocol outlines a cell-based assay to measure the inhibitory effect of this compound on serotonin uptake.
-
Materials:
-
HEK-293 cells stably expressing the human serotonin transporter.
-
Radiolabeled substrate: [3H]-Serotonin ([3H]-5-HT).
-
Non-specific uptake control: Fluoxetine (1 µM).
-
Test compound: this compound.
-
Assay buffer: Modified Tris-HEPES buffer, pH 7.1.
-
96-well cell culture plates.
-
Filtration apparatus.
-
Liquid scintillation fluid and counter.
-
-
Procedure:
-
Plate HEK-293 cells expressing hSERT in 96-well plates and allow them to adhere.
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate the cells with either assay buffer or this compound for 20 minutes at 25°C.
-
Initiate the uptake by adding [3H]-5-HT (at a concentration near its Km) to each well.
-
Incubate for 15 minutes at 25°C.
-
Terminate the uptake by aspirating the medium and washing the cells with ice-cold assay buffer.
-
Lyse the cells and transfer the lysate to scintillation vials.
-
Add scintillation fluid and quantify the radioactivity.
-
Determine the percent inhibition of serotonin uptake by this compound compared to the control.
-
Calculate the IC50 value from the concentration-response curve.
-
In Vivo Microdialysis for Neurotransmitter Levels
This protocol describes the use of in vivo microdialysis to measure the effect of this compound on extracellular serotonin levels in the rat brain.
-
Materials:
-
Male Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Test compound: this compound.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.
-
-
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Surgically implant a microdialysis probe into the desired brain region (e.g., prefrontal cortex).
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the probe to a microinfusion pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound via the desired route (e.g., subcutaneous injection).
-
Continue to collect dialysate samples for several hours post-administration.
-
Analyze the concentration of serotonin and its metabolites in the dialysate samples using HPLC-ECD.
-
Express the results as a percentage change from the baseline neurotransmitter levels.
-
Conclusion
This compound is a novel pharmacological agent with a dual mechanism of action, potently antagonizing the histamine H3 receptor and inhibiting the serotonin transporter.[1][2] This combined activity leads to an increase in synaptic levels of histamine, serotonin, and other neurotransmitters, which is supported by in vivo studies demonstrating its antidepressant-like and wake-promoting effects in animal models.[2] The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound and similar dual-action compounds.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound, a histamine H(3) receptor antagonist and serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-28583867: A Technical Overview of a Dual-Action Histamine H3 Receptor Antagonist and Serotonin Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-28583867 is a potent and selective pharmacological agent characterized by its dual antagonism of the histamine H3 receptor and inhibition of the serotonin transporter (SERT).[1][2][3] This unique profile confers upon it the potential for therapeutic applications in conditions where both histaminergic and serotonergic systems are implicated, such as depression and disorders of wakefulness.[1][3] This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological properties of this compound, detailing its binding affinities, functional activities, and effects on neurotransmitter systems. Experimental protocols for key assays are described, and its mechanism of action is visualized through signaling pathway and workflow diagrams.
Core Pharmacological Data
The pharmacological activity of this compound is defined by its high affinity for both the human histamine H3 (hH3) receptor and the human serotonin transporter (hSERT).[1][4]
Table 1: In Vitro Binding Affinity of this compound
| Target | Species | Kᵢ (nM) |
| Histamine H3 Receptor | Human | 10.6[1][2][3] |
| Rat | ~21.2 (2-fold less potent than human)[4] | |
| Serotonin Transporter (SERT) | Human | 3.7[1][2][3] |
| Norepinephrine Transporter (NET) | Human | >100 (approximately 30-fold selectivity for SERT)[1][4] |
| Dopamine Transporter (DAT) | Human | >100 (approximately 30-fold selectivity for SERT)[1][4] |
Table 2: In Vivo Activity of this compound in Rodent Models
| Activity | Model System | Dosage | Effect |
| H3 Receptor and SERT Occupancy | Rat Brain | <1 mg/kg (s.c.) | Occupation of both H3 receptor and SERT[1][3] |
| Functional H3 Receptor Antagonism | Imetit-induced Drinking in Rats | 3-10 mg/kg (i.p.) | Blockade of imetit-induced drinking[1][3] |
| Neurotransmitter Modulation | Rat Cortex (Microdialysis) | ≥0.3 mg/kg (s.c.) | Significant increase in extracellular serotonin levels[1][3] |
| Higher doses | Smaller increases in extracellular norepinephrine and dopamine[1][3] | ||
| Antidepressant-like Activity | Mouse Tail Suspension Test | 3-30 mg/kg (p.o.) | Antidepressant-like effects[1][3] |
| Wakefulness Promotion | Rat EEG | 1-3 mg/kg (s.c.) | Dose-dependent increase in time spent awake and decrease in NREM sleep; potent suppression of REM sleep[1] |
Table 3: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Dosage |
| Oral Bioavailability | 32%[1] | 10 mg/kg (p.o.) |
| Half-life (t½) | 6.9 hours[1] | 10 mg/kg (p.o.) |
| Maximum Concentration (Cₘₐₓ) | 260 ng/ml[1] | 10 mg/kg (p.o.) |
Mechanism of Action and Signaling Pathways
The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.[5][6][7] It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[6] It also functions as a heteroreceptor on other non-histaminergic neurons, modulating the release of various neurotransmitters including serotonin, dopamine, norepinephrine, and acetylcholine.[6][7][8] The H3 receptor is coupled to the Gαi/o protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[6][9]
As an antagonist, this compound blocks the constitutive activity of the H3 receptor and the effects of endogenous histamine. This disinhibition leads to enhanced release of histamine and other neurotransmitters, contributing to its wake-promoting and potential cognitive-enhancing effects.[1][7]
Concurrently, this compound inhibits the serotonin transporter (SERT), blocking the reuptake of serotonin from the synaptic cleft and thereby increasing its extracellular concentration.[1][3] This action is the established mechanism of selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression.
Caption: Antagonism of the presynaptic H3 autoreceptor by this compound.
The dual mechanism of this compound, combining H3 receptor antagonism with serotonin reuptake inhibition, offers a synergistic approach to treating depression, potentially addressing both mood and associated symptoms like fatigue and lethargy.[1]
Caption: Dual mechanism of this compound targeting H3R and SERT.
Experimental Protocols
The following are summaries of key experimental methodologies used in the characterization of this compound, based on published research.[4]
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the histamine H3 receptor and various monoamine transporters.
-
General Protocol:
-
Membrane Preparation: Membranes from cells recombinantly expressing the target receptor (e.g., human H3 receptor) or from brain tissue endogenously expressing the target (e.g., rat cortex for transporters) are prepared.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-N-α-methylhistamine for H3R, [³H]-citalopram for SERT) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The IC₅₀ values (concentration of the compound that inhibits 50% of specific binding) are determined by non-linear regression analysis. Kᵢ values are then calculated using the Cheng-Prusoff equation.
-
Ex Vivo Receptor and Transporter Occupancy
-
Objective: To measure the extent to which this compound occupies its targets in the brain after systemic administration.
-
Protocol:
-
Dosing: Rats are administered this compound subcutaneously (s.c.) at various doses.
-
Tissue Collection: At a specific time point post-dosing, animals are euthanized, and their brains are rapidly removed and dissected.
-
Ex Vivo Autoradiography: Brain sections are incubated with a radioligand for the target of interest (e.g., [¹²⁵I]RTI-55 for SERT).
-
Imaging and Analysis: The sections are apposed to film or a phosphor imaging screen. The density of the resulting autoradiographic image is quantified and compared to that of vehicle-treated control animals to determine the percentage of receptor/transporter occupancy.
-
Caption: Workflow for ex vivo receptor and transporter occupancy studies.
In Vivo Microdialysis
-
Objective: To measure the effect of this compound on extracellular levels of neurotransmitters in the brain of freely moving animals.
-
Protocol:
-
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., the frontal cortex) of an anesthetized rat.
-
Recovery: The animal is allowed to recover from surgery.
-
Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals.
-
Drug Administration: After establishing a stable baseline of neurotransmitter levels, this compound is administered.
-
Analysis: The concentration of neurotransmitters (e.g., serotonin, dopamine, norepinephrine) in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Interpretation: Changes in neurotransmitter levels are expressed as a percentage of the baseline levels.
-
Summary and Conclusion
This compound is a novel pharmacological agent with a dual mechanism of action, functioning as both a histamine H3 receptor antagonist and a serotonin reuptake inhibitor.[1][3] In vitro studies have demonstrated its high affinity for both targets, with a notable selectivity for the serotonin transporter over other monoamine transporters.[1][4] In vivo experiments in rodents have confirmed that this compound occupies its central targets at low doses, leading to increased extracellular levels of serotonin and other neurotransmitters.[1][3] This neurochemical profile is consistent with its observed antidepressant-like and wake-promoting effects in behavioral models.[1] The unique combination of H3 receptor antagonism and SERT inhibition presents a promising therapeutic strategy for major depressive disorder, particularly in patients experiencing symptoms of fatigue and somnolence. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this dual-action compound.
References
- 1. Pharmacological characterization of this compound, a histamine H(3) receptor antagonist and serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 7. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]
- 8. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
JNJ-28583867: A Technical Overview of Serotonin Transporter Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the serotonin transporter (SERT) inhibition by the compound JNJ-28583867. It includes quantitative binding data, detailed experimental protocols for Ki determination, and a visualization of the associated signaling pathways.
Core Compound Activity: Serotonin Transporter Inhibition
This compound is a potent inhibitor of the human serotonin transporter (SERT) with a high degree of selectivity. In addition to its activity at SERT, this compound is also a selective antagonist of the histamine H3 receptor.[1] This dual-action profile suggests its potential therapeutic application in conditions where modulation of both serotonergic and histaminergic systems is beneficial.
Quantitative Binding Affinity
The inhibitory activity of this compound at the serotonin transporter is quantified by its inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The compound also demonstrates significant selectivity for SERT over other monoamine transporters, namely the dopamine transporter (DAT) and the norepinephrine transporter (NET).
| Target | Ki (nM) | Selectivity vs. SERT |
| Serotonin Transporter (SERT) | 3.7 | - |
| Histamine H3 Receptor | 10.6 | 2.9-fold less potent than at SERT |
| Dopamine Transporter (DAT) | >100 | >30-fold |
| Norepinephrine Transporter (NET) | >100 | >30-fold |
Data sourced from Barbier et al., 2007.[1]
Experimental Protocols: Determination of SERT Inhibition Ki
The following protocol is a representative method for determining the Ki of a test compound like this compound for the serotonin transporter using a radioligand binding assay. This is based on standard methodologies employed in the field, as the specific protocol from the primary literature was not available.
Radioligand Binding Assay for SERT
Objective: To determine the binding affinity (Ki) of this compound for the human serotonin transporter by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).
-
Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM paroxetine or imipramine).
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hSERT cells to confluence.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-200 µg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of [³H]Citalopram (typically at or near its Kd value).
-
Increasing concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways Affected by SERT Inhibition
Inhibition of the serotonin transporter by this compound leads to an increase in the concentration of serotonin in the synaptic cleft. This elevated serotonin level enhances the activation of various postsynaptic serotonin receptors, which are predominantly G-protein coupled receptors (GPCRs). These receptors are broadly classified based on the G-protein they couple with: Gs, Gi, or Gq.
Gs-Coupled Serotonin Receptor Signaling
Serotonin receptors such as 5-HT4, 5-HT6, and 5-HT7 are coupled to the stimulatory G-protein, Gs. Activation of this pathway leads to the stimulation of adenylyl cyclase, increased production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which in turn can modulate the expression of genes like brain-derived neurotrophic factor (BDNF).
Gq-Coupled Serotonin Receptor Signaling
The 5-HT2 family of serotonin receptors (5-HT2A, 5-HT2B, and 5-HT2C) are coupled to the Gq protein. Activation of this pathway stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). These second messengers lead to a cascade of downstream cellular responses.
Gi-Coupled Serotonin Receptor Signaling
The 5-HT1 and 5-HT5 families of serotonin receptors are coupled to the inhibitory G-protein, Gi. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This counteracts the effects of Gs-coupled receptor activation and leads to a reduction in PKA activity.
References
In-Depth Technical Guide: JNJ-28583867
CAS Number: 892407-39-5
Core Compound Summary
JNJ-28583867 is a potent and selective dual-action ligand targeting the histamine H3 receptor and the serotonin transporter (SERT). Its chemical name is 2-Methyl-4-(4-methylsulfanyl-phenyl)-7-(3-morpholin-4-yl-propoxy)-1,2,3,4-tetrahydro-isoquinoline. Developed for potential therapeutic applications in conditions such as depression, this compound exhibits high binding affinity for both of its targets, functioning as an antagonist at the H3 receptor and an inhibitor of SERT. This dual mechanism is designed to leverage the wake-promoting effects of H3 receptor antagonism alongside the established antidepressant effects of serotonin reuptake inhibition.
Quantitative Pharmacological Data
The following tables summarize the key in vitro binding affinities and in vivo pharmacokinetic parameters of this compound.
| Target | Species | Kᵢ (nM) |
| Histamine H3 Receptor | Human | 10.6 |
| Serotonin Transporter (SERT) | Human | 3.7 |
| Parameter | Species | Value | Dosage |
| Oral Bioavailability | Rat | 32% | 10 mg/kg p.o. |
| Half-life (t½) | Rat | 6.9 hours | 10 mg/kg p.o. |
| Maximum Plasma Concentration (Cₘₐₓ) | Rat | 260 ng/mL | 10 mg/kg p.o. |
Signaling Pathway and Mechanism of Action
This compound's therapeutic potential stems from its modulation of two distinct neurological pathways: the histaminergic system via the H3 receptor and the serotonergic system via the serotonin transporter.
Histamine H3 Receptor Antagonism
The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine. By acting as an antagonist, this compound blocks this feedback mechanism, leading to increased histamine release in the brain. Elevated histamine levels are associated with enhanced wakefulness and cognitive function.
Figure 1: Signaling pathway of this compound at the histamine H3 receptor.
Serotonin Transporter (SERT) Inhibition
The serotonin transporter is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating its signaling. By inhibiting SERT, this compound increases the concentration and duration of serotonin in the synapse, enhancing serotonergic neurotransmission. This mechanism is the basis for the action of many widely used antidepressant medications.
Figure 2: Mechanism of action of this compound at the serotonin transporter.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the human histamine H3 receptor and serotonin transporter.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the recombinant human histamine H3 receptor or serotonin transporter are prepared.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.
-
Radioligand: A specific radioligand for each target is used (e.g., [³H]R-α-methylhistamine for H3R and [³H]citalopram for SERT).
-
Incubation: Membranes, radioligand, and varying concentrations of this compound are incubated to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC₅₀ values are determined from competition binding curves and converted to Kᵢ values using the Cheng-Prusoff equation.
-
In Vivo Microdialysis in Rats
-
Objective: To measure the effect of this compound on extracellular levels of neurotransmitters (e.g., serotonin, dopamine, norepinephrine) in the rat brain.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Surgery: A microdialysis guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex).
-
Acclimation: Animals are allowed to recover from surgery.
-
Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula and perfused with artificial cerebrospinal fluid.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound.
-
Neurotransmitter Analysis: The concentrations of neurotransmitters in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline pre-drug levels.
-
Mouse Tail Suspension Test
-
Objective: To assess the antidepressant-like activity of this compound in mice.
-
Methodology:
-
Animal Model: Male BALB/c mice are used.
-
Drug Administration: this compound is administered orally (p.o.) at various doses. A vehicle control and a positive control (e.g., a known antidepressant) are also included.
-
Test Procedure: After a set pre-treatment time, mice are suspended by their tails from a horizontal bar using adhesive tape. The duration of immobility is recorded over a specific period (e.g., 6 minutes).
-
Data Analysis: The total time of immobility is calculated for each group. A significant reduction in immobility time compared to the vehicle group is indicative of antidepressant-like effects.
-
Experimental Workflow
The following diagram illustrates a typical preclinical experimental workflow for the characterization of a novel compound like this compound.
JNJ-28583867: A Preclinical In-Depth Analysis of a Dual-Targeting Compound
Disseminated to: Researchers, Scientists, and Drug Development Professionals Contents: This technical guide provides a comprehensive overview of the discovery, preclinical development, and pharmacological characterization of JNJ-28583867, a novel compound targeting both the histamine H3 receptor and the serotonin transporter. All data herein is derived from foundational preclinical studies.
Executive Summary
This compound is a potent, orally active, and selective antagonist of the histamine H3 receptor and an inhibitor of the serotonin transporter (SERT).[1][2][3] Developed by Johnson & Johnson Pharmaceutical Research & Development, its unique dual mechanism of action demonstrated potential therapeutic efficacy in preclinical models of depression and wakefulness.[2] The compound showed good oral bioavailability and central nervous system penetration in rodent models.[2] Despite promising initial preclinical results, this compound does not appear in recent Johnson & Johnson development pipelines, suggesting its clinical development was likely discontinued. This guide will detail the foundational preclinical data that characterized its pharmacological profile.
Discovery and Rationale
The development of this compound was predicated on the therapeutic hypothesis that combining histamine H3 receptor antagonism with serotonin reuptake inhibition could offer a novel treatment for depression, potentially addressing symptoms of lethargy and fatigue more effectively than selective serotonin reuptake inhibitors (SSRIs) alone.[2] Wake-promoting agents are sometimes used as adjuncts to antidepressant therapy, and the wake-promoting action of H3 receptor antagonists is well-documented in animal studies.[2] this compound was synthesized to embody this dual pharmacology in a single molecule.[4]
Pharmacological Profile
In Vitro Binding Affinities and Selectivity
This compound demonstrates high affinity for both the human histamine H3 receptor and the human serotonin transporter.[2] Its affinity for the serotonin transporter is approximately 30-fold higher than for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2][4]
| Target | Species | Kᵢ (nM) |
| Histamine H₃ Receptor | Human | 10.6 |
| Serotonin Transporter (SERT) | Human | 3.7 |
| Norepinephrine Transporter (NET) | Human | >100 |
| Dopamine Transporter (DAT) | Human | >100 |
Pharmacokinetic Properties in Rats
The pharmacokinetic profile of this compound was assessed in rats following a 10 mg/kg oral dose.[2]
| Parameter | Value |
| Bioavailability (F) | 32% |
| Half-life (t₁/₂) | 6.9 hours |
| Cₘₐₓ | 260 ng/ml |
Preclinical Efficacy Models
In Vivo Receptor and Transporter Occupancy
Subcutaneous administration of this compound in rats resulted in the dose-dependent occupancy of both histamine H3 receptors and serotonin transporters in the brain at doses below 1 mg/kg.[2][4]
Neurochemical Effects
Microdialysis studies in rats demonstrated that this compound significantly increased extracellular levels of serotonin in the frontal cortex at doses of 0.3 mg/kg (s.c.) and higher.[2] Smaller, dose-dependent increases in norepinephrine and dopamine were also observed.[2]
| Neurotransmitter | Maximum Increase (at 3 mg/kg s.c.) |
| Serotonin | ~8-fold over basal levels |
| Norepinephrine | ~4-fold over basal levels |
| Dopamine | ~3-fold over basal levels |
Behavioral and Physiological Effects
This compound exhibited antidepressant-like activity and wake-promoting effects in rodent models.
| Model | Species | Dosing | Effect |
| Tail Suspension Test | Mouse | 3-30 mg/kg p.o. | Antidepressant-like activity |
| Imetit-Induced Drinking | Rat | 3-10 mg/kg i.p. | Blockade of drinking, confirming H₃ antagonism |
| Sleep-Wake Cycle | Rat | 1-3 mg/kg s.c. | Dose-dependent increase in wakefulness, decrease in NREM sleep, and suppression of REM sleep |
Experimental Protocols and Methodologies
In Vitro Binding Assays
-
Objective: To determine the binding affinity (Kᵢ) of this compound for histamine H3 receptors and monoamine transporters.
-
Methodology: Radioligand binding assays were performed using cell membranes from CHO cells expressing the recombinant human histamine H3 receptor and from cells expressing human SERT, NET, and DAT. The displacement of specific radioligands ([³H]-N-α-methylhistamine for H3, [³H]-citalopram for SERT) by various concentrations of this compound was measured to calculate the Kᵢ values.
In Vivo Microdialysis
-
Objective: To measure extracellular levels of serotonin, norepinephrine, and dopamine in the rat frontal cortex following administration of this compound.
-
Methodology: Male Sprague Dawley rats were implanted with microdialysis probes in the frontal cortex. Following a baseline collection period, this compound was administered subcutaneously at various doses. Dialysate samples were collected at regular intervals and analyzed by LC-MS/MS to quantify neurotransmitter concentrations.
Tail Suspension Test
-
Objective: To assess the antidepressant-like activity of this compound.
-
Methodology: Male Balb/c mice were administered this compound orally. After a set period, the mice were suspended by their tails, and the duration of immobility was recorded over a six-minute session. A reduction in immobility time is indicative of antidepressant-like effects.
Visualized Pathways and Workflows
Proposed Mechanism of Action
References
- 1. Pharmacological characterization of this compound, a histamine H(3) receptor antagonist and serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pipeline - Novel therapies | Johnson & Johnson [investor.jnj.com]
- 3. Pipeline - Development pipeline | Johnson & Johnson [investor.jnj.com]
- 4. Pipeline - 2025 Key events | Johnson & Johnson [investor.jnj.com]
JNJ-28583867: A Preclinical Overview of a Dual-Action Antidepressant Candidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-28583867 is a novel psychoactive compound that has demonstrated potential as a therapeutic agent for depression and wakefulness disorders in preclinical studies. Its unique mechanism of action, combining histamine H3 receptor antagonism and serotonin transporter (SERT) inhibition, distinguishes it from traditional antidepressant medications. This technical guide provides a comprehensive summary of the key preclinical findings for this compound, including its pharmacological profile, in vivo efficacy, and pharmacokinetic properties. The information is presented to facilitate further research and development of this and similar dual-action compounds.
Core Pharmacological Profile
This compound is characterized as a potent and selective antagonist of the histamine H3 receptor and a potent inhibitor of the serotonin transporter.[1] This dual activity is believed to synergistically contribute to its antidepressant and wake-promoting effects.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Binding Affinities [1]
| Target | Species | Ki (nM) |
| Histamine H3 Receptor | Human | 10.6 |
| Serotonin Transporter (SERT) | Human | 3.7 |
| Dopamine Transporter (DAT) | Human | >100 |
| Norepinephrine Transporter (NET) | Human | >100 |
This compound demonstrates over 30-fold selectivity for SERT over DAT and NET.[1]
Table 2: In Vivo Receptor Occupancy in Rat Brain [1]
| Dose (s.c.) | Histamine H3 Receptor Occupancy | SERT Occupancy |
| <1 mg/kg | Significant | Significant |
Table 3: Effects on Extracellular Neurotransmitter Levels in Rat Cortex [1]
| Dose (s.c.) | % Increase in Serotonin | % Increase in Norepinephrine | % Increase in Dopamine |
| 0.3 mg/kg | Significant Increase | - | - |
| Higher Doses | Dose-dependent Increase | Smaller Increase | Smaller Increase |
Table 4: Pharmacokinetic Parameters in Rats [1]
| Parameter | Value |
| Oral Bioavailability | 32% |
| Half-life (t1/2) | 6.9 hours |
| Cmax (after 10 mg/kg p.o.) | 260 ng/ml |
Signaling Pathways and Mechanism of Action
This compound's therapeutic effects are mediated through two primary signaling pathways:
-
Histamine H3 Receptor Antagonism: The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine and other neurotransmitters. By antagonizing this receptor, this compound disinhibits histaminergic neurons, leading to increased histamine release in the brain. Elevated histamine levels are associated with enhanced wakefulness and cognitive function.
-
Serotonin Transporter (SERT) Inhibition: SERT is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thus terminating its signaling. This compound's inhibition of SERT leads to an accumulation of serotonin in the synapse, enhancing serotonergic neurotransmission. This is a well-established mechanism for the treatment of depression.
The combination of these two mechanisms is thought to produce a more robust and potentially faster-acting antidepressant effect compared to selective serotonin reuptake inhibitors (SSRIs) alone, with the added benefit of promoting wakefulness.
In Vivo Efficacy Models
This compound has demonstrated efficacy in several rodent models relevant to depression and wakefulness.
Mouse Tail Suspension Test
This is a behavioral screening test for potential antidepressant drugs. A reduction in immobility time is indicative of an antidepressant-like effect. This compound showed a dose-dependent decrease in immobility in this test, with significant effects observed at oral doses of 3-30 mg/kg.[1]
Imetit-Induced Drinking in Rats
Imetit is a potent H3 receptor agonist that induces a dipsogenic (drinking) response in rats. The ability of this compound to block this effect confirms its in vivo functional activity as an H3 receptor antagonist. The compound effectively blocked imetit-induced drinking at intraperitoneal doses of 3-10 mg/kg.[1]
Sleep-Wake Cycle in Rats
Electroencephalogram (EEG) recordings in rats showed that this compound produced a dose-dependent increase in the time spent awake, with a corresponding decrease in non-rapid eye movement (NREM) sleep.[1] It also potently suppressed REM sleep at doses of 1 mg/kg and higher.[1]
Experimental Protocols
While the full, detailed protocols from the primary publications are not publicly available, the following are generalized methodologies for the key experiments conducted with this compound.
In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for the human histamine H3 receptor and serotonin transporter.
-
General Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human H3 receptor or SERT are prepared.
-
Radioligand Binding: Membranes are incubated with a specific radioligand for the target receptor (e.g., [3H]-N-α-methylhistamine for H3R, [3H]-citalopram for SERT) and varying concentrations of this compound.
-
Incubation and Washing: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration, and the filters are washed to remove unbound radioligand.
-
Quantification: The amount of radioactivity bound to the filters is measured using liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
References
The Neurochemical Profile of JNJ-28583867: A Technical Overview of its Effects on Neurotransmitter Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-28583867 is a novel psychoactive compound with a dual mechanism of action, functioning as both a potent histamine H3 receptor antagonist and a selective serotonin reuptake inhibitor (SERT). Preclinical evidence demonstrates its significant impact on central nervous system neurochemistry, particularly elevating extracellular levels of key monoamine neurotransmitters. This technical guide provides an in-depth analysis of the effects of this compound on neurotransmitter levels, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
This compound is a selective and potent antagonist of the histamine H3 receptor, with a binding affinity (Ki) of 10.6 nM, and a high affinity for the serotonin transporter (SERT), with a Ki of 3.7 nM.[1][2] This dual action suggests a potential therapeutic role in conditions where modulation of both the histaminergic and serotonergic systems is beneficial. The histamine H3 receptor is an inhibitory autoreceptor and heteroreceptor, and its blockade leads to increased release of histamine and other neurotransmitters. Concurrently, inhibition of SERT elevates synaptic serotonin levels. This document synthesizes the available preclinical data on the neurochemical consequences of this compound administration.
Core Mechanism of Action
This compound exerts its effects through two primary molecular targets:
-
Histamine H3 Receptor Antagonism: The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine. By antagonizing this receptor, this compound disinhibits histaminergic neurons, leading to an increase in histamine release. Furthermore, H3 receptors are also expressed as heteroreceptors on non-histaminergic neurons, where they modulate the release of other neurotransmitters. Blockade of these heteroreceptors by this compound contributes to the increased release of neurotransmitters such as acetylcholine, norepinephrine, and dopamine.[3]
-
Serotonin Transporter (SERT) Inhibition: this compound is a potent inhibitor of the serotonin transporter (SERT).[1][2] SERT is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. By blocking this transporter, this compound increases the concentration and prolongs the duration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. The compound exhibits a 30-fold selectivity for SERT over the dopamine and norepinephrine transporters.[3]
Effects on Neurotransmitter Levels: Quantitative Data
A pivotal preclinical study in male Sprague-Dawley rats investigated the effects of subcutaneous (s.c.) administration of this compound on extracellular neurotransmitter levels in the frontal cortex. The findings are summarized below.
Table 1: Effect of this compound on Extracellular Serotonin (5-HT) Levels in the Rat Frontal Cortex
| Dose (s.c.) | Maximum Increase (% of Basal Levels) |
| 0.3 mg/kg | Significant increase |
| 1.0 mg/kg | Dose-dependent increase |
| 3.0 mg/kg | ~8-fold increase (781 ± 131%) |
Data from Barbier A J, et al., 2007.[3]
Table 2: Effect of this compound on Extracellular Norepinephrine (NE) Levels in the Rat Frontal Cortex
| Dose (s.c.) | Maximum Increase (% of Basal Levels) |
| 1.0 mg/kg | Statistically significant increase |
| 3.0 mg/kg | ~4-fold increase (374 ± 46%) |
Data from Barbier A J, et al., 2007.[3]
Table 3: Effect of this compound on Extracellular Dopamine (DA) Levels in the Rat Frontal Cortex
| Dose (s.c.) | Maximum Increase (% of Basal Levels) |
| 3.0 mg/kg | ~3-fold increase |
Data from Barbier A J, et al., 2007.[3]
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical study to determine the effects of this compound on neurotransmitter levels.
Animal Model
-
Species: Male Sprague-Dawley rats.[4]
-
Housing: Animals are typically housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.
In Vivo Microdialysis
In vivo microdialysis is a widely used technique to measure endogenous substances in the extracellular fluid of living animals.[5][6]
-
Probe Implantation:
-
Rats are anesthetized, and a guide cannula is stereotaxically implanted targeting the frontal cortex.
-
The cannula is secured to the skull with dental cement.
-
Animals are allowed to recover for a period of 24-48 hours post-surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution to prevent neurotransmitter degradation.
-
After a baseline collection period to establish stable neurotransmitter levels, this compound or vehicle is administered.
-
Sample collection continues for several hours post-administration to monitor changes in neurotransmitter concentrations.
-
Neurotransmitter Analysis: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a highly sensitive and selective method for the quantification of monoamine neurotransmitters in microdialysate samples.[7][8][9]
-
Sample Preparation: Microdialysate samples are typically injected directly into the HPLC system without further processing.
-
Chromatographic Separation:
-
An aliquot of the dialysate is injected onto a reverse-phase C18 column.
-
A mobile phase consisting of a buffer, an ion-pairing agent, and an organic modifier is used to separate the neurotransmitters based on their physicochemical properties.
-
-
Electrochemical Detection:
-
As the separated neurotransmitters elute from the column, they pass through an electrochemical detector.
-
A specific electrical potential is applied to a working electrode, causing the electroactive monoamines (serotonin, norepinephrine, dopamine) to oxidize.
-
This oxidation generates an electrical current that is proportional to the concentration of the neurotransmitter in the sample.
-
-
Quantification: The concentration of each neurotransmitter is determined by comparing the peak area from the sample chromatogram to a standard curve generated from solutions of known neurotransmitter concentrations.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound's dual action.
Experimental Workflow for Neurotransmitter Level Assessment
Caption: Experimental workflow for assessing neurotransmitter levels.
Conclusion
This compound demonstrates a clear and robust effect on the central nervous system's monoaminergic systems. Its dual action as a histamine H3 receptor antagonist and a serotonin reuptake inhibitor results in a significant, dose-dependent increase in extracellular levels of serotonin, norepinephrine, and dopamine in the frontal cortex. The methodologies outlined in this guide provide a framework for the continued investigation of this and similar compounds. The presented data underscores the potential of this compound as a tool for modulating multiple neurotransmitter systems simultaneously. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings to clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological characterization of this compound, a histamine H(3) receptor antagonist and serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of microdialysate monoamines, including noradrenaline, dopamine and serotonin, using capillary ultra-high performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-28583867: An In-Depth Technical Guide on In Vitro Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Core Compound Profile: JNJ-28583867
This compound is a potent and selective dual-action ligand, characterized as both a histamine H3 receptor (H3R) antagonist and a serotonin transporter (SERT) inhibitor.[1] Its unique pharmacological profile suggests potential therapeutic applications in conditions where modulation of both histaminergic and serotonergic systems is beneficial. This technical guide provides a comprehensive overview of the in vitro binding affinity of this compound, detailed experimental methodologies for its characterization, and visualizations of the associated signaling pathways.
Quantitative Binding Affinity Data
The in vitro binding profile of this compound has been determined through radioligand binding assays, revealing high affinity for its primary targets. The compound also exhibits significant selectivity for the serotonin transporter over other monoamine transporters.
| Target | Species | Ligand/Assay Type | Kᵢ (nM) | Selectivity | Reference |
| Histamine H₃ Receptor (H₃R) | Human | Radioligand Binding | 10.6 | - | [1] |
| Serotonin Transporter (SERT) | Human | Radioligand Binding | 3.7 | 30-fold vs. NET & DAT | [1] |
| Norepinephrine Transporter (NET) | Human | Radioligand Binding | >111 (estimated) | - | [1] |
| Dopamine Transporter (DAT) | Human | Radioligand Binding | >111 (estimated) | - | [1] |
Note: The Kᵢ values for NET and DAT are estimated based on the reported 30-fold selectivity for SERT over these transporters.[1] In broader screening panels against approximately 50 other targets, including various G-protein coupled receptors, ion channels, and transporters, this compound displayed an IC₅₀ of greater than 10 µM, indicating a high degree of selectivity for H3R and SERT.
Experimental Protocols
The following sections detail the generalized yet comprehensive methodologies for determining the in vitro binding affinity and functional activity of this compound at the histamine H₃ receptor and the serotonin transporter. These protocols are based on standard practices in the field for characterizing such ligands.
Histamine H₃ Receptor (H₃R) Binding Assay (Radioligand Competition)
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the H₃ receptor.
1. Materials:
- Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing the human histamine H₃ receptor.
- Radioligand: [³H]-N-α-methylhistamine (a known H₃R agonist).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Test Compound: this compound at various concentrations.
- Non-specific Binding Control: A high concentration of a known H₃R ligand (e.g., 10 µM Imetit).
- Filtration Apparatus: 96-well glass fiber filter plates and a cell harvester.
- Detection: Liquid scintillation counter and scintillation fluid.
2. Procedure:
- In a 96-well plate, combine the cell membranes, [³H]-N-α-methylhistamine (at a concentration near its K₋), and varying concentrations of this compound.
- For total binding wells, add assay buffer instead of the test compound.
- For non-specific binding wells, add the non-specific binding control.
- Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
- Terminate the incubation by rapid filtration through the glass fiber filter plates using a cell harvester. This separates the bound radioligand from the unbound.
- Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
- Allow the filters to dry, then add scintillation fluid to each well.
- Quantify the radioactivity on the filters using a liquid scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the this compound concentration.
- Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
- Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
Serotonin Transporter (SERT) Binding Assay (Radioligand Competition)
This assay measures the affinity of a test compound for SERT by its ability to displace a known radiolabeled SERT ligand.
1. Materials:
- Cell Membranes: Membranes from HEK293 cells stably expressing the human serotonin transporter.
- Radioligand: [³H]-Citalopram or [³H]-Paroxetine (known high-affinity SERT inhibitors).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl.
- Wash Buffer: Ice-cold assay buffer.
- Test Compound: this compound at various concentrations.
- Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).
- Filtration and Detection: As described for the H₃R binding assay.
2. Procedure:
- The procedure is analogous to the H₃R binding assay, with the substitution of SERT-expressing cell membranes and the appropriate SERT radioligand.
- Incubation is typically carried out at room temperature for 60 minutes.
3. Data Analysis:
- Data analysis follows the same principles as the H₃R binding assay to determine the IC₅₀ and subsequently the Kᵢ value for this compound at the serotonin transporter.
Functional Assay: Histamine H₃ Receptor-Mediated cAMP Inhibition
As an antagonist, this compound is expected to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key signaling pathway for the Gi/o-coupled H₃ receptor.
1. Materials:
- Cells: CHO or HEK293 cells stably expressing the human histamine H₃ receptor.
- Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar, supplemented with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
- H₃R Agonist: Imetit or (R)-α-methylhistamine.
- Adenylyl Cyclase Activator: Forskolin.
- Test Compound: this compound at various concentrations.
- cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).
2. Procedure:
- Plate the cells in a 96-well plate and allow them to adhere.
- Pre-incubate the cells with varying concentrations of this compound in stimulation buffer.
- Add a fixed concentration of the H₃R agonist (typically at its EC₈₀) and a fixed concentration of forskolin to all wells.
- Incubate the plate at 37°C for 15-30 minutes to allow for cAMP production.
- Lyse the cells and measure the intracellular cAMP levels according to the instructions of the detection kit.
3. Data Analysis:
- Plot the measured cAMP levels against the logarithm of the this compound concentration.
- The data will show that this compound dose-dependently reverses the agonist-induced decrease in forskolin-stimulated cAMP levels.
- From this functional antagonism curve, a pA₂ value can be calculated, which is a measure of the antagonist's potency.
Functional Assay: Serotonin Transporter Uptake Inhibition
This assay directly measures the ability of this compound to block the uptake of serotonin into cells expressing SERT.
1. Materials:
- Cells: HEK293 cells stably expressing the human serotonin transporter.
- Radiolabeled Substrate: [³H]-Serotonin ([³H]-5-HT).
- Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.
- Wash Buffer: Ice-cold KRH buffer.
- Test Compound: this compound at various concentrations.
- Non-specific Uptake Control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).
- Detection: Scintillation counter.
2. Procedure:
- Plate the cells in a 96-well plate.
- Wash the cells with KRH buffer and then pre-incubate them with varying concentrations of this compound or vehicle.
- Initiate the uptake by adding [³H]-5-HT to all wells.
- Incubate at 37°C for a short period (e.g., 10-15 minutes) to measure the initial rate of uptake.
- Terminate the uptake by rapidly washing the cells multiple times with ice-cold wash buffer.
- Lyse the cells and measure the amount of intracellular radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
- Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.
- Determine the IC₅₀ value for the inhibition of serotonin uptake.
Signaling Pathways and Experimental Workflows
The dual mechanism of action of this compound involves two distinct molecular pathways. The following diagrams illustrate these pathways and the workflow of the in vitro binding assays.
References
An In-depth Technical Guide to the Pharmacokinetic Profile of JNJ-28583867 in Rodents
This technical guide provides a comprehensive overview of the pharmacokinetic profile of JNJ-28583867 in rodent models, intended for researchers, scientists, and professionals in the field of drug development. This compound is a novel compound with a dual mechanism of action, functioning as both a potent histamine H3 (H3) receptor antagonist and a serotonin reuptake inhibitor (SERT inhibitor).[1][2] This unique pharmacological profile suggests its potential therapeutic application in conditions such as depression, where wakefulness and mood regulation are key considerations.
Mechanism of Action
This compound exerts its effects through two primary molecular targets:
-
Histamine H3 Receptor Antagonism: The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that negatively regulates the release of histamine and other neurotransmitters. By acting as an antagonist, this compound blocks this feedback inhibition, leading to increased levels of histamine and other neurotransmitters, which is associated with enhanced wakefulness and cognitive function.
-
Serotonin Transporter (SERT) Inhibition: The serotonin transporter is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling. This compound inhibits SERT, leading to an increase in the extracellular concentration of serotonin, a neurotransmitter critically involved in mood regulation. This mechanism is the basis for the action of selective serotonin reuptake inhibitors (SSRIs), a widely used class of antidepressants.
The dual action of this compound presents a promising therapeutic strategy, potentially offering both antidepressant effects and alleviation of associated symptoms like fatigue and lethargy.[1][2]
Pharmacokinetic Profile in Rats
The pharmacokinetic properties of this compound have been characterized in rats following oral administration. The key parameters are summarized in the table below.
| Pharmacokinetic Parameter | Value | Conditions |
| Oral Bioavailability | 32% | 10 mg/kg, p.o. |
| Maximum Plasma Concentration (Cmax) | 260 ng/mL | 10 mg/kg, p.o. |
| Time to Maximum Concentration (Tmax) | Not Reported | 10 mg/kg, p.o. |
| Area Under the Curve (AUC) | Not Reported | 10 mg/kg, p.o. |
| Half-life (t1/2) | 6.9 hours | 10 mg/kg, p.o. |
Data sourced from Barbier et al., 2007.[2]
Experimental Protocols
While the specific, detailed experimental protocols for the pharmacokinetic studies of this compound are not fully available in the public domain, a general methodology can be inferred based on standard practices in rodent pharmacokinetic research.
Animal Model
-
Species: Rat (Specific strain not detailed in the abstract, but Sprague-Dawley or Wistar rats are commonly used for such studies).
-
Health Status: Healthy, adult male rats are typically used to minimize variability due to gender and health.
-
Housing: Animals are housed in controlled environments with regulated light-dark cycles, temperature, and humidity, and provided with ad libitum access to food and water.
Drug Administration
-
Route of Administration: Oral (p.o.), likely via gavage to ensure accurate dosing.
-
Dose: 10 mg/kg.
-
Vehicle: The compound would be dissolved or suspended in a suitable vehicle (e.g., water, saline, or a solution containing a solubilizing agent like Tween 80 or PEG400).
Blood Sampling
-
Method: Serial blood samples are collected at predetermined time points. This is often achieved via a cannulated vessel (e.g., jugular vein) to allow for repeated, stress-free sampling from the same animal.
-
Time Points: A typical sampling schedule would include a pre-dose sample, followed by multiple samples post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) to adequately define the plasma concentration-time curve.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and then centrifuged to separate the plasma. The plasma is then stored frozen until analysis.
Bioanalytical Method
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantification of small molecules like this compound in biological matrices due to its high sensitivity and selectivity.
-
Sample Preparation: Plasma samples typically undergo a protein precipitation step (e.g., with acetonitrile or methanol) to remove proteins that can interfere with the analysis. The supernatant is then evaporated and reconstituted in a suitable solvent for injection into the LC-MS/MS system.
-
Quantification: The concentration of this compound in the plasma samples is determined by comparing the peak area of the analyte to that of an internal standard, using a calibration curve generated with known concentrations of the compound.
Pharmacokinetic Analysis
The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine the key parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
Signaling Pathways
Caption: Dual mechanism of action of this compound.
Experimental Workflow
Caption: Generalized workflow for a rodent pharmacokinetic study.
References
Technical Guide: Pharmacokinetic and Pharmacodynamic Profile of JNJ-28583867
This technical guide provides an in-depth overview of the preclinical pharmacokinetic and pharmacodynamic properties of JNJ-28583867, a potent and selective histamine H3 (H3) receptor antagonist and serotonin reuptake inhibitor (SERT). The data presented is primarily derived from preclinical studies in rodent models.
Core Pharmacokinetic Parameters
The oral bioavailability and half-life of this compound have been characterized in rats. This data is crucial for understanding the compound's potential for oral administration and its duration of action.
| Parameter | Species | Dose (Oral) | Value | Citation |
| Oral Bioavailability | Rat | 10 mg/kg | 32% | [1][2] |
| Half-life (t½) | Rat | 10 mg/kg | 6.9 hours | [1][2] |
| Maximum Concentration (Cmax) | Rat | 10 mg/kg | 260 ng/ml | [1][2] |
Mechanism of Action and In Vitro Potency
This compound functions as a dual-action compound, targeting both the histamine H3 receptor and the serotonin transporter. Its high affinity for these targets underscores its potential therapeutic efficacy.
| Target | Parameter | Value (nM) | Citation |
| Histamine H3 Receptor | Kᵢ | 10.6 | [1][2][3][4] |
| Serotonin Transporter (SERT) | Kᵢ | 3.7 | [1][2][3][4] |
The compound exhibits over 30-fold selectivity for SERT compared to dopamine and norepinephrine transporters, indicating a targeted mechanism of action.[1][2]
Signaling Pathway and Physiological Effects
This compound's dual antagonism of the H3 receptor and inhibition of SERT leads to a cascade of neurochemical changes. As an H3 receptor antagonist, it blocks the autoreceptor function, which normally inhibits histamine release. This leads to increased histaminergic neurotransmission, promoting wakefulness. Simultaneously, as a SERT inhibitor, it increases the synaptic concentration of serotonin, a key mechanism for antidepressant action.
Experimental Protocols
The following sections summarize the methodologies used in the preclinical evaluation of this compound.
The pharmacokinetic profile of this compound was assessed following both oral (p.o.) and intravenous (i.v.) administration to determine its bioavailability and half-life.
-
Subjects : Male Sprague Dawley Rats (approximately 300g body weight) were used, with three animals per administration route.[5]
-
Formulation and Dosing :
-
Data Analysis : Plasma concentrations of this compound were measured over time to calculate key pharmacokinetic parameters. The specific bioanalytical method for plasma concentration determination was not detailed in the publication.
Ex vivo autoradiography was employed to determine the dose-dependent occupancy of H3 receptors and serotonin transporters in the rat brain following subcutaneous administration.
-
Methodology : After subcutaneous administration of this compound, the compound was found to occupy both the histamine H3 receptor and the SERT in the rat brain at low doses (<1 mg/kg).[1][2]
-
Results :
-
Antidepressant-like Activity : The mouse tail suspension test was used to evaluate the antidepressant effects of this compound. Oral administration of 3-30 mg/kg demonstrated antidepressant-like activity.[1][2]
-
Wakefulness Promotion : Electroencephalography (EEG) and electromyography (EMG) were used to monitor sleep-wake cycles in rats. Subcutaneous administration of this compound (1-3 mg/kg) resulted in a dose-dependent increase in time spent awake and a decrease in NREM sleep.[1][2]
-
Neurochemical Analysis : In vivo microdialysis in rats was used to measure extracellular levels of neurotransmitters in the brain. This compound significantly increased cortical extracellular levels of serotonin at doses of 0.3 mg/kg (s.c.) and higher.[1][2] Smaller increases in norepinephrine and dopamine were also noted.[1][2]
References
- 1. Pharmacological characterization of this compound, a histamine H(3) receptor antagonist and serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for JNJ-28583867 in Animal Studies
Introduction
JNJ-28583867 is a potent and selective experimental compound characterized by its dual mechanism of action as a histamine H3 receptor antagonist and a serotonin reuptake inhibitor (SERT)[1][2][3][4]. Preclinical animal studies have demonstrated its potential in models of depression and wakefulness[1][4]. This compound exhibits a high affinity for the human histamine H3 receptor (Ki = 10.6 nM) and the human serotonin transporter (Ki = 3.7 nM)[1][2][3]. It shows over 30-fold selectivity for SERT compared to dopamine and norepinephrine transporters[1][5]. In rats, this compound has good oral bioavailability (32%) with a half-life of 6.9 hours[1]. This document provides detailed protocols for conducting animal studies to evaluate the pharmacological effects of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro binding affinities and in vivo pharmacokinetic and pharmacodynamic parameters of this compound.
Table 1: In Vitro Receptor and Transporter Binding Affinity
| Target | Species | Ki (nM) |
| Histamine H3 Receptor | Human | 10.6 |
| Serotonin Transporter (SERT) | Human | 3.7 |
Data sourced from Barbier et al., 2007.[1]
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Route of Administration | Dose (mg/kg) | Value |
| Bioavailability | Oral | 10 | 32% |
| Half-life (t1/2) | Oral | 10 | 6.9 h |
| Cmax | Oral | 10 | 260 ng/ml |
Data sourced from Barbier et al., 2007.[1]
Table 3: In Vivo Pharmacodynamic Effects of this compound in Rodents
| Experiment | Animal Model | Route | Dose (mg/kg) | Observed Effect |
| Receptor/Transporter Occupancy | Rat | Subcutaneous | <1 | Occupied both H3 receptor and SERT in the brain |
| Imetit-Induced Drinking | Rat | Intraperitoneal | 3-10 | Blocked drinking behavior |
| Cortical Neurotransmitter Levels | Rat | Subcutaneous | ≥0.3 | Significant increase in extracellular serotonin |
| Antidepressant-like Activity | Mouse | Oral | 3-30 | Antidepressant-like effects in tail suspension test |
| Wakefulness | Rat | Subcutaneous | 1-3 | Dose-dependent increase in time spent awake |
| REM Sleep | Rat | Subcutaneous | ≥1 | Potent suppression of REM sleep |
Data sourced from Barbier et al., 2007.[1][4]
Experimental Protocols
Protocol 1: Evaluation of Antidepressant-Like Activity using the Mouse Tail Suspension Test
This protocol describes the procedure to assess the antidepressant-like effects of this compound in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% hydroxypropyl methylcellulose in water)
-
Male mice
-
Tail suspension apparatus (a chamber that allows the mouse to be suspended by its tail)
-
Automated scoring software or a stopwatch and trained observer
Procedure:
-
Drug Preparation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., for doses of 3, 10, and 30 mg/kg).
-
Animal Dosing: Administer this compound or vehicle orally (p.o.) to the mice.
-
Acclimation: Allow a 60-minute pre-treatment period after dosing for drug absorption.
-
Suspension: Suspend each mouse individually by its tail from the suspension bar using adhesive tape. The mouse should be suspended in such a way that it cannot escape or climb onto any surfaces.
-
Observation: Record the total duration of immobility over a 6-minute test period. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.
-
Data Analysis: Compare the duration of immobility in the this compound-treated groups to the vehicle-treated control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like effect.
Protocol 2: Assessment of Wake-Promoting Effects using Electroencephalography (EEG) in Rats
This protocol details the method for evaluating the effects of this compound on sleep-wake patterns in rats.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Male Sprague-Dawley rats
-
EEG recording system (including electrodes, amplifier, and data acquisition software)
-
Stereotaxic apparatus for surgery
Procedure:
-
Surgical Implantation of Electrodes:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Secure the rat in the stereotaxic apparatus.
-
Implant EEG recording electrodes over the cortex and reference electrodes over the cerebellum. Implant EMG electrodes in the nuchal muscles to record muscle tone.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow the animals to recover for at least one week post-surgery.
-
-
Habituation: Acclimate the rats to the recording chambers and tethered recording cables for several days before the experiment.
-
Baseline Recording: Record baseline EEG and EMG data for a 24-hour period to establish normal sleep-wake patterns.
-
Drug Administration: Administer this compound or vehicle subcutaneously (s.c.) at the desired doses (e.g., 1 and 3 mg/kg).
-
Post-Dosing Recording: Record EEG and EMG data continuously for a defined period (e.g., 24 hours) after drug administration.
-
Data Analysis:
-
Score the recorded data into distinct sleep-wake states (e.g., wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep) based on the EEG and EMG signals.
-
Quantify the time spent in each state for the this compound-treated and vehicle-treated groups.
-
Analyze the data for statistically significant differences in the duration and latency of each sleep-wake state. An increase in wakefulness and a decrease in NREM and REM sleep would be expected.[1]
-
Protocol 3: In Vivo Microdialysis for Measurement of Cortical Neurotransmitter Levels
This protocol outlines the procedure for measuring extracellular levels of serotonin, norepinephrine, and dopamine in the rat cortex following administration of this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Male Sprague-Dawley rats
-
Microdialysis probes
-
Stereotaxic apparatus
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula targeted to the desired cortical region (e.g., the frontal cortex).
-
Secure the cannula with dental cement and allow for a recovery period of at least 3-4 days.
-
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection:
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.
-
-
Drug Administration: Administer this compound or vehicle subcutaneously (s.c.) at the desired doses (e.g., 0.3, 1, and 3 mg/kg).
-
Post-Dosing Sample Collection: Continue to collect dialysate samples at regular intervals for several hours post-administration.
-
Neurotransmitter Analysis:
-
Analyze the collected dialysate samples for serotonin, norepinephrine, and dopamine content using HPLC with electrochemical detection.
-
Quantify the neurotransmitter concentrations in each sample.
-
-
Data Analysis:
-
Express the post-drug neurotransmitter levels as a percentage of the baseline levels for each animal.
-
Compare the changes in neurotransmitter levels between the this compound-treated groups and the vehicle-treated control group using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: General workflow for in vivo animal studies with this compound.
References
- 1. Pharmacological characterization of this compound, a histamine H(3) receptor antagonist and serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Dissolving JNJ-28583867 for In Vivo Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of JNJ-28583867, a potent and selective histamine H3 receptor antagonist and serotonin reuptake inhibitor (SERT), for in vivo research applications.[1] Adherence to these guidelines is crucial for ensuring the accurate and effective delivery of this compound in animal models.
Physicochemical Properties and Solubility
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for initial stock solution preparation. However, its use in final dosing solutions for in vivo studies should be carefully considered due to potential toxicity. |
| Ethanol | Soluble | Can be used as a co-solvent. The final concentration of ethanol in the dosing solution should be minimized to avoid adverse effects. |
Recommended Vehicles for In Vivo Administration
Based on published preclinical studies, the following vehicles have been successfully used for the in vivo administration of this compound in rodents.
| Administration Route | Vehicle | Concentration Example | Species |
| Oral (p.o.) | 0.5% Hydroxypropyl methylcellulose (HPMC) in water | 1 mg/mL | Rat |
| Oral (p.o.) | 5% Dextrose in water | Not specified | Mouse |
| Intravenous (i.v.) | 5% Dextrose in water | 1 mg/mL | Rat |
| Subcutaneous (s.c.) | Sterile Saline | 0.3, 1, or 3 mg/kg | Rat |
Experimental Protocols
Preparation of a 0.5% Hydroxypropyl Methylcellulose (HPMC) Solution
This protocol is suitable for preparing a vehicle for oral administration of this compound.
Materials:
-
Hydroxypropyl methylcellulose (HPMC)
-
Sterile, deionized water
-
Heated magnetic stir plate
-
Sterile beaker and stir bar
-
Sterile graduated cylinder
Protocol:
-
Heat approximately one-third of the required volume of sterile water to 60-90°C.
-
While stirring the heated water, slowly add the HPMC powder to avoid clumping.
-
Continue stirring until the HPMC is fully dispersed. The solution will appear cloudy.
-
Remove the solution from the heat and add the remaining two-thirds of the volume with cold sterile water.
-
Continue stirring the solution at room temperature or on ice until it becomes clear and viscous. This may take several hours or can be left overnight at 4°C.
-
Once the HPMC is fully dissolved, the vehicle is ready for use.
Preparation of a 5% Dextrose Solution
This protocol is suitable for preparing a vehicle for oral or intravenous administration of this compound.[4][5][6]
Materials:
-
Dextrose (D-glucose)
-
Sterile water for injection
-
Sterile beaker or flask
-
Magnetic stir plate and stir bar
-
Sterile filter (0.22 µm)
Protocol:
-
Weigh the appropriate amount of dextrose needed to achieve a 5% (w/v) solution (e.g., 5 grams of dextrose for 100 mL of solution).
-
Add the dextrose to the sterile water for injection in a sterile container.
-
Stir the solution using a magnetic stir bar until the dextrose is completely dissolved.
-
Sterile-filter the solution through a 0.22 µm filter into a sterile container.
-
The 5% dextrose solution is now ready for use.
Dissolving this compound for In Vivo Dosing
For Oral Administration (using 0.5% HPMC):
-
Prepare a 0.5% HPMC solution as described above.
-
Weigh the required amount of this compound.
-
To aid in dissolution, a common technique is to first create a concentrated stock solution of this compound in a minimal amount of DMSO.
-
Slowly add the this compound stock solution (or powder directly if solubility allows) to the 0.5% HPMC vehicle while vortexing or sonicating.
-
Ensure the final concentration of DMSO is minimal (typically less than 5% of the total volume) to avoid toxicity.
-
Visually inspect the solution to ensure the compound is fully dissolved and there is no precipitation.
For Intravenous Administration (using 5% Dextrose):
-
Prepare a sterile 5% dextrose solution as described above.
-
Weigh the required amount of this compound.
-
Prepare a concentrated stock solution of this compound in a minimal amount of a suitable solvent like DMSO.
-
Slowly add the stock solution to the sterile 5% dextrose solution while gently mixing. The final concentration of the co-solvent should be very low.
-
It is critical to ensure the final solution is clear and free of any particulates before intravenous injection. Filtration through a 0.22 µm syringe filter is recommended.
Signaling Pathways and Experimental Workflow
The dual mechanism of action of this compound involves the antagonism of the histamine H3 receptor and the inhibition of the serotonin transporter (SERT).
This compound Mechanism of Action
Caption: Dual mechanism of this compound.
Experimental Workflow for In Vivo Studies
Caption: General workflow for in vivo studies.
References
- 1. Pharmacological characterization of this compound, a histamine H(3) receptor antagonist and serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 3. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. drugs.com [drugs.com]
- 6. 5% Dextrose Injection, USP [dailymed.nlm.nih.gov]
Application Notes and Protocols for JNJ-28583867 in the Mouse Tail Suspension Test
Audience: Researchers, scientists, and drug development professionals.
Introduction
JNJ-28583867 is a potent and selective antagonist of the histamine H3 receptor and an inhibitor of the serotonin transporter (SERT).[1][2][3] This dual mechanism of action suggests its potential as an antidepressant agent. The tail suspension test (TST) is a widely used behavioral paradigm to screen for potential antidepressant drugs in mice.[4][5][6][7][8][9] This document provides detailed application notes and a protocol for evaluating the antidepressant-like effects of this compound using the mouse tail suspension test.
Mechanism of Action
This compound exhibits high affinity for both the histamine H3 receptor (Ki = 10.6 nM) and the serotonin transporter (Ki = 3.7 nM).[2][3] Its antagonism of the H3 receptor is thought to contribute to wakefulness-promoting effects, while the inhibition of SERT increases the extracellular levels of serotonin in the brain, a common mechanism for many antidepressant drugs.[1][10] Studies have shown that this compound can significantly increase cortical extracellular levels of serotonin at doses of 0.3 mg/kg (s.c.) and higher in rats.[1]
Data Presentation: this compound Dosage for Mouse Tail Suspension Test
The following table summarizes the effective dosage of this compound for observing antidepressant-like activity in the mouse tail suspension test.
| Compound | Dosage Range (p.o.) | Route of Administration | Species | Key Finding | Reference |
| This compound | 3 - 30 mg/kg | Oral (p.o.) | Mouse | Showed antidepressant-like activity | [1] |
Experimental Protocol: Mouse Tail Suspension Test
This protocol is designed to assess the antidepressant-like effects of this compound in mice.
Materials:
-
This compound
-
Vehicle (e.g., distilled water, 0.5% hydroxypropyl methyl cellulose)
-
Male mice (strain to be specified, e.g., C57BL/6)
-
Tail suspension apparatus (e.g., a box or chamber that allows for the mouse to be suspended by its tail without its feet touching any surface)
-
Adhesive tape (strong enough to support the mouse's weight)
-
Video recording equipment
-
Automated or manual scoring software/stopwatch
-
Disinfectant for cleaning the apparatus
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment begins.[11]
-
Drug Administration:
-
Administer this compound (3-30 mg/kg) or vehicle orally (p.o.) to the mice.
-
The time between drug administration and testing should be consistent across all animals and based on the pharmacokinetic profile of the compound (e.g., 60 minutes).
-
-
Tail Taping:
-
Suspension:
-
Recording:
-
Behavioral Scoring:
-
The primary measure is the duration of immobility, which is defined as the time the mouse hangs passively and motionless.[5][12]
-
Scoring is often performed during the last 4 minutes of the 6-minute test, as mice tend to be more active in the initial 2 minutes.[5][12] However, the entire session can be scored.[4]
-
If a mouse climbs its tail, it should be gently guided back down. If a mouse climbs its tail for more than 20% of the trial time, it should be excluded from the analysis.[12]
-
-
Data Analysis:
-
Calculate the total time of immobility for each mouse.
-
Compare the immobility times between the this compound-treated groups and the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test). A significant decrease in immobility time in the drug-treated group is indicative of an antidepressant-like effect.
-
-
Apparatus Cleaning: Clean the apparatus with a suitable disinfectant before and after each animal is tested to minimize olfactory cues.[12]
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for the Mouse Tail Suspension Test
Caption: Workflow for the mouse tail suspension test.
References
- 1. Pharmacological characterization of this compound, a histamine H(3) receptor antagonist and serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. jove.com [jove.com]
- 7. Tail suspension test - Wikipedia [en.wikipedia.org]
- 8. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. researchgate.net [researchgate.net]
- 11. MPD: JaxCC1: project protocol [phenome.jax.org]
- 12. protocols.io [protocols.io]
Application Notes and Protocols for JNJ-28583867 in Rodent Models of Depression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of JNJ-28583867, a dual-action histamine H3 receptor antagonist and serotonin reuptake inhibitor (SERT), in preclinical rodent models of depression. This document includes a summary of its pharmacological properties, detailed protocols for key behavioral and neurochemical assays, and a schematic of its proposed signaling pathway.
Pharmacological Profile of this compound
This compound is a potent and selective antagonist of the histamine H3 receptor and a potent inhibitor of the serotonin transporter.[1] This dual mechanism of action suggests its potential as an antidepressant with possible benefits for addressing cognitive symptoms and fatigue associated with depression.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Binding Affinities
| Target | K_i_ (nM) |
| Histamine H3 Receptor | 10.6 |
| Serotonin Transporter (SERT) | 3.7 |
Data from Janssen Pharmaceutica (2008).[1]
Table 2: In Vivo Receptor Occupancy in Rat Brain
| Target | Dose | Occupancy |
| Histamine H3 Receptor | <1 mg/kg (s.c.) | Significant |
| Serotonin Transporter (SERT) | <1 mg/kg (s.c.) | Significant |
Data from Janssen Pharmaceutica (2008).[1]
Table 3: Effects on Extracellular Neurotransmitter Levels in Rat Cortex
| Neurotransmitter | Dose (s.c.) | Effect |
| Serotonin | ≥0.3 mg/kg | Significant Increase |
| Norepinephrine | ≥0.3 mg/kg | Smaller Increase |
| Dopamine | ≥0.3 mg/kg | Smaller Increase |
Data from Janssen Pharmaceutica (2008).[1]
Table 4: Pharmacokinetic Parameters in Rats
| Parameter | Value (after 10 mg/kg p.o.) |
| Bioavailability | 32% |
| Half-life (t_1/2_) | 6.9 hours |
| C_max_ | 260 ng/mL |
Data from Janssen Pharmaceutica (2008).[1]
Table 5: Antidepressant-Like Activity in Mouse Tail Suspension Test
| Dose (p.o.) | Effect on Immobility Time |
| 3-30 mg/kg | Significant Decrease |
Data from Janssen Pharmaceutica (2008).[1]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antidepressant-like effects of this compound in rodent models.
Mouse Tail Suspension Test (TST)
The Tail Suspension Test is a widely used behavioral assay to screen for potential antidepressant drugs.[2][3] The test is based on the principle that mice subjected to the short-term, inescapable stress of being suspended by their tail will develop an immobile posture. Antidepressant treatments tend to reduce the duration of this immobility.
Materials:
-
Male BALB/c mice (or other suitable strain)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice)
-
Adhesive tape
-
Video recording equipment and analysis software
Protocol:
-
Animal Acclimation: House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment. Provide ad libitum access to food and water.
-
Drug Administration: Administer this compound (3-30 mg/kg) or vehicle orally (p.o.) 60 minutes before the test.
-
Suspension:
-
Individually suspend each mouse by its tail to the suspension bar using adhesive tape. The tape should be attached approximately 1-2 cm from the tip of the tail.
-
The mouse should be suspended so that its body is approximately 20-30 cm above the floor of the apparatus.
-
-
Recording: Video record the behavior of each mouse for a total of 6 minutes.
-
Data Analysis: Score the duration of immobility during the 6-minute test period. Immobility is defined as the absence of any movement except for respiration. The analysis can be performed manually by a trained observer blinded to the treatment groups or using automated video analysis software.
-
Statistical Analysis: Compare the immobility time between the this compound-treated groups and the vehicle-treated control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
In Vivo Microdialysis for Neurotransmitter Levels
In vivo microdialysis is a technique used to measure the levels of extracellular neurotransmitters in specific brain regions of freely moving animals.[4] This protocol is designed to assess the effect of this compound on serotonin, dopamine, and norepinephrine levels in the rat prefrontal cortex.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle
-
Stereotaxic apparatus
-
Microdialysis probes (with a molecular weight cut-off suitable for neurotransmitters)
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
Protocol:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the prefrontal cortex.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection:
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.
-
Collect at least three stable baseline samples before drug administration.
-
-
Drug Administration: Administer this compound (e.g., 0.3, 1, 3 mg/kg, s.c.) or vehicle.
-
Post-Drug Sample Collection: Continue collecting dialysate samples for at least 3-4 hours after drug administration.
-
Sample Analysis: Analyze the concentration of serotonin, dopamine, and norepinephrine in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels for each animal. Compare the changes in neurotransmitter levels between the this compound-treated groups and the vehicle-treated control group.
Ex Vivo Receptor Occupancy Assay
This assay measures the degree to which this compound binds to its target receptors (Histamine H3 and SERT) in the brain after in vivo administration.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle
-
Radioligand for Histamine H3 receptor (e.g., [³H]-imetit)
-
Radioligand for SERT (e.g., [³H]-citalopram)
-
Cryostat
-
Scintillation counter or phosphor imager
Protocol:
-
Drug Administration: Administer this compound at various doses (e.g., 0.1, 0.3, 1, 3 mg/kg, s.c.) or vehicle to different groups of rats.
-
Tissue Collection: At the time of expected peak brain concentration (e.g., 1 hour post-dose), euthanize the animals and rapidly dissect the brains. The brains can be frozen for later sectioning.
-
Brain Sectioning: Cut thin (e.g., 20 µm) coronal sections of the brain regions of interest (e.g., cortex, striatum) using a cryostat.
-
Radioligand Binding:
-
Incubate the brain sections with a saturating concentration of the appropriate radioligand ([³H]-imetit for H3 receptors or [³H]-citalopram for SERT).
-
Wash the sections to remove unbound radioligand.
-
-
Quantification:
-
Quantify the amount of radioligand binding in the brain sections using a scintillation counter (for homogenized tissue) or a phosphor imager (for autoradiography on sections).
-
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a non-labeled competing ligand).
-
Calculate the percentage of receptor occupancy for each dose of this compound by comparing the specific binding in the drug-treated animals to that in the vehicle-treated animals.
-
Plot the receptor occupancy as a function of the drug dose or plasma concentration to determine the ED₅₀ (the dose required to achieve 50% receptor occupancy).
-
Signaling Pathways and Experimental Workflows
The dual mechanism of action of this compound is hypothesized to produce its antidepressant effects through the modulation of multiple downstream signaling pathways.
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in neurons.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for preclinical evaluation of this compound.
References
- 1. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Tail Suspension Test [jove.com]
- 3. The tail suspension test: a new method for screening antidepressants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-28583867 Administration in Wakefulness Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of JNJ-28583867 in preclinical research settings, with a specific focus on studies investigating its effects on wakefulness. The following sections include quantitative data summaries, detailed experimental procedures for various administration routes, and diagrams of the compound's signaling pathway and experimental workflows.
Compound Information
-
Compound Name: this compound
-
Chemical Name: 2-Methyl-4-(4-methylsulfanyl-phenyl)-7-(3-morpholin-4-yl-propoxy)-1,2,3,4-tetrahydro-isoquinoline[1]
-
Mechanism of Action: this compound is a potent and selective histamine H3 receptor antagonist (Ki = 10.6 nM) and a serotonin reuptake inhibitor (SERT) (Ki = 3.7 nM).[1] It demonstrates over 30-fold selectivity for SERT compared to dopamine and norepinephrine transporters.[1]
Data Presentation: In Vivo Administration and Pharmacokinetics
The following tables summarize the administration routes and pharmacokinetic properties of this compound as documented in preclinical studies.
Table 1: Administration Routes and Dosages for In Vivo Studies
| Administration Route | Species | Dose Range | Study Type | Reference |
| Subcutaneous (s.c.) | Rat | 1-3 mg/kg | Wakefulness | [1] |
| Subcutaneous (s.c.) | Rat | ≥ 0.3 mg/kg | Cortical Serotonin Levels | [1] |
| Intraperitoneal (i.p.) | Not Specified | 3-10 mg/kg | Imetit-Induced Drinking | [1] |
| Oral (p.o.) | Mouse | 3-30 mg/kg | Tail Suspension Test | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Dose | Reference |
| Bioavailability | 32% | 10 mg/kg | [1] |
| Half-life (t½) | 6.9 hours | 10 mg/kg | [1] |
| Cmax | 260 ng/ml | 10 mg/kg | [1] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound for use in animal models for wakefulness studies.
Subcutaneous (s.c.) Administration Protocol (Rat)
This protocol is designed for studies investigating the wake-promoting effects of this compound.
Materials:
-
This compound
-
Vehicle: 5% Dextrose in water (D5W)
-
Sterile vials
-
Syringes (1 ml) with 25-27 gauge needles
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation of Dosing Solution (1 mg/ml):
-
On the day of the experiment, weigh the required amount of this compound.
-
Under sterile conditions, dissolve the compound in 5% Dextrose in water to achieve a final concentration of 1 mg/ml.
-
Vortex the solution thoroughly to ensure complete dissolution. If necessary, sonicate for a brief period.
-
Prepare dilutions from this stock solution using the same vehicle to achieve lower concentrations for dose-response studies.
-
-
Animal Dosing:
-
Gently restrain the rat.
-
Lift the loose skin on the back of the neck/scapular region to form a "tent".
-
Insert the needle into the base of the skin tent, parallel to the spine.
-
Administer the appropriate volume of the this compound solution subcutaneously. The dosing volume for rats is typically 1 ml/kg.
-
Withdraw the needle and gently massage the injection site to aid dispersion.
-
Monitor the animal for any adverse reactions post-injection.
-
Oral Gavage (p.o.) Administration Protocol (Mouse)
This protocol is suitable for studies requiring oral administration of this compound.
Materials:
-
This compound
-
Vehicle: 5% Dextrose in water (D5W)
-
Sterile vials
-
Oral gavage needles (flexible or rigid, appropriate size for mice)
-
Syringes (1 ml)
-
Analytical balance
-
Vortex mixer
Procedure:
-
Preparation of Dosing Solution (e.g., 1 mg/ml):
-
Prepare the dosing solution fresh on each study day.
-
Weigh the necessary amount of this compound.
-
Dissolve the compound in 5% Dextrose to the desired concentration (e.g., 1 mg/ml).
-
Vortex thoroughly to ensure a homogenous solution.
-
Prepare necessary dilutions using the same vehicle.
-
-
Animal Dosing:
-
Gently but firmly restrain the mouse.
-
Measure the distance from the oral cavity to the xiphoid process to determine the correct insertion depth for the gavage needle.
-
Attach the gavage needle to the syringe containing the dosing solution.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the this compound solution. The typical oral gavage volume for mice is 10 ml/kg.
-
Gently remove the gavage needle.
-
Observe the animal for any signs of distress or regurgitation.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound
The following diagram illustrates the dual mechanism of action of this compound.
Caption: Dual mechanism of this compound leading to wakefulness.
Experimental Workflow for Wakefulness Study
The diagram below outlines a typical experimental workflow for assessing the wake-promoting effects of this compound in a rodent model.
Caption: Workflow for assessing this compound's effect on wakefulness.
References
Application Notes and Protocols for In Vivo Microdialysis with JNJ-28583867
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo microdialysis studies with JNJ-28583867, a potent and selective histamine H3 receptor antagonist and serotonin reuptake inhibitor (SERT)[1][2]. The following sections detail the compound's mechanism of action, its effects on neurotransmitter levels, and a representative protocol for assessing these effects in the rat frontal cortex.
Introduction to this compound
This compound (2-Methyl-4-(4-methylsulfanyl-phenyl)-7-(3-morpholin-4-yl-propoxy)-1,2,3,4-tetrahydro-isoquinoline) is a dual-action compound with high affinity for the histamine H3 receptor (Ki = 10.6 nM) and the serotonin transporter (Ki = 3.7 nM)[1][2]. Its antagonist activity at the H3 autoreceptor is expected to increase the release of histamine and other neurotransmitters, while its inhibition of SERT leads to elevated extracellular serotonin levels. This unique pharmacological profile suggests its potential therapeutic use in conditions such as depression, where both serotonergic and histaminergic systems are implicated[1]. In preclinical studies, this compound has demonstrated antidepressant-like and wake-promoting effects[1].
Proposed Signaling Pathway of this compound
The dual mechanism of action of this compound involves two distinct targets on presynaptic neurons. The diagram below illustrates the proposed signaling pathway.
Quantitative Data: Effects on Cortical Neurotransmitters
In vivo microdialysis studies in rats have demonstrated that subcutaneous (s.c.) administration of this compound dose-dependently increases extracellular levels of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the frontal cortex. The effects are summarized in the tables below.
Table 1: Effect of this compound on Extracellular Serotonin Levels
| Dose (mg/kg, s.c.) | Maximal Increase (% of Basal) |
| 0.1 | No significant increase |
| 0.3 | Significant increase |
| 1.0 | ~4-fold increase |
| 3.0 | ~8-fold increase (781 ± 131%) |
Data synthesized from Barbier et al., 2007.[1]
Table 2: Effect of this compound on Extracellular Norepinephrine and Dopamine Levels
| Dose (mg/kg, s.c.) | Maximal Increase in NE (% of Basal) | Maximal Increase in DA (% of Basal) |
| < 1.0 | Not statistically significant | Not statistically significant |
| 1.0 | Statistically significant increase | - |
| 3.0 | ~4-fold increase (374 ± 46%) | ~3-fold increase |
Data synthesized from Barbier et al., 2007.[1]
Experimental Protocol: In Vivo Microdialysis in Rat Frontal Cortex
This protocol describes a representative method for conducting in vivo microdialysis to assess the effects of this compound on monoamine levels in the frontal cortex of freely moving rats.
Experimental Workflow
The overall workflow for the in vivo microdialysis experiment is depicted in the diagram below.
Materials and Reagents
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Surgical Equipment: Stereotaxic frame, anesthetic machine (isoflurane), surgical drill, dental cement.
-
Microdialysis Components: Guide cannulas, microdialysis probes (e.g., 4 mm membrane), syringe pump, fraction collector.
-
This compound: To be dissolved in a suitable vehicle (e.g., 5% dextrose in water).
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 147 NaCl, 4 KCl, 2.2 CaCl2. To be filtered and degassed before use.
-
HPLC-ECD System: Isocratic pump, autosampler with cooling, electrochemical detector, C18 reverse-phase column.
-
Mobile Phase: (Example) 150 mM sodium dihydrogen phosphate, 4.76 mM citric acid, 3 mM sodium dodecyl sulfate, 50 µM EDTA, 10% (v/v) methanol, 15% (v/v) acetonitrile, pH adjusted to 5.60.
Surgical Procedure: Guide Cannula Implantation
-
Anesthetize the rat with isoflurane (2-3% in oxygen).
-
Secure the animal in a stereotaxic frame.
-
Expose the skull and drill a small hole over the frontal cortex.
-
Implant a guide cannula at the following coordinates relative to bregma: Anteroposterior (AP): +3.2 mm; Mediolateral (ML): ±0.8 mm; Dorsoventral (DV): -2.0 mm.
-
Secure the cannula to the skull using dental cement.
-
Allow the animal to recover for at least 48 hours post-surgery.
Microdialysis Procedure
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for at least 1-2 hours.
-
Collect baseline dialysate samples every 20 minutes for at least 4 hours to establish stable neurotransmitter levels.
-
Administer this compound or vehicle subcutaneously at the desired doses (0.1, 0.3, 1.0, or 3.0 mg/kg).
-
Continue collecting dialysate samples for up to 18 hours post-administration.
-
Store samples at -80°C until analysis.
Sample Analysis by HPLC-ECD
-
Thaw the dialysate samples.
-
Inject a fixed volume (e.g., 10 µL) of each sample into the HPLC system.
-
Separate the monoamines using a C18 reverse-phase column with an isocratic mobile phase.
-
Detect the analytes using an electrochemical detector with an appropriate potential setting (e.g., +220 mV).
-
Quantify the concentrations of serotonin, norepinephrine, and dopamine by comparing the peak areas to those of a standard curve.
-
Express the results as a percentage of the average baseline concentration for each animal.
Conclusion
The provided protocols and data offer a framework for investigating the in vivo neurochemical effects of this compound. The dual action of this compound on the histaminergic and serotonergic systems presents a novel approach for potential therapeutic interventions. In vivo microdialysis is a powerful technique to further elucidate the complex pharmacology of such multi-target compounds in a physiological setting.
References
- 1. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Serotonin Transporter (SERT) Occupancy
A Representative Protocol Based on Established PET Methodologies
Disclaimer: A specific, publicly available, detailed protocol for assessing SERT occupancy using the compound JNJ-28583867 could not be identified in the provided search results. This compound is described as a selective and potent histamine H(3) receptor antagonist and an inhibitor of the serotonin transporter (SERT)[1]. Preclinical data in rats show that it occupies both H(3) receptors and SERT at low doses[1].
The following application notes and protocols are based on well-established methodologies for assessing SERT occupancy in humans using Positron Emission Tomography (PET) with the widely used radioligand [¹¹C]DASB. This information is intended to provide researchers, scientists, and drug development professionals with a representative framework for designing and conducting SERT occupancy studies.
Introduction
The serotonin transporter (SERT) is a key target in the treatment of various neuropsychiatric disorders, including depression and anxiety[2]. Selective serotonin reuptake inhibitors (SSRIs) exert their therapeutic effect by blocking SERT[3]. Positron Emission Tomography (PET) is a molecular imaging technique that allows for the in vivo quantification of SERT in the human brain and the measurement of its occupancy by therapeutic drugs[2][4].
Measuring SERT occupancy is crucial in drug development to:
-
Establish the relationship between drug dose and target engagement.
-
Determine the optimal dose range for therapeutic efficacy.
-
Understand the pharmacokinetics and pharmacodynamics of new chemical entities.
Studies have suggested that a SERT occupancy of approximately 80% is often associated with the therapeutic effects of SSRIs[5][6]. The relationship between antidepressant dose and SERT occupancy generally follows a hyperbolic curve, with occupancy increasing rapidly at lower doses and then plateauing[7][8].
[¹¹C]DASB is a highly selective PET radioligand for SERT, enabling reliable quantification in both cortical and subcortical brain regions[9].
Quantitative Data Summary
The following tables summarize representative quantitative data from SERT occupancy studies using PET. This data is compiled from various studies and is intended to provide a comparative overview.
Table 1: Representative SERT Occupancy by Antidepressant Dose
| Antidepressant | Dose (mg/day) | Brain Region | Mean SERT Occupancy (%) |
| Citalopram | 8 (intravenous) | Various | Not specified, used as a challenge |
| SEP-225289 | 8 | Dorsal Caudate, Dorsal Putamen, Midbrain | ~40-50% |
| SEP-225289 | 12 | Dorsal Caudate, Dorsal Putamen, Midbrain | ~60-70% |
| SEP-225289 | 16 | Dorsal Caudate, Dorsal Putamen, Midbrain | ~70-80% |
| SKL10406 | 100 | Striatum | Variable, concentration-dependent |
| SKL10406 | 150 | Striatum | Variable, concentration-dependent |
| Various TCAs & SSRIs | Clinical Doses | Putamen | 67% (mean, range 28-86%) |
Data synthesized from multiple sources for illustrative purposes.[3][5][10][11]
Table 2: Key Parameters in [¹¹C]DASB PET Imaging for SERT Occupancy
| Parameter | Typical Value/Method |
| Radioligand | [¹¹C]DASB |
| Scan Duration | At least 90 minutes |
| Modeling Approach | Multilinear Reference Tissue Model (MRTM2) or Logan non-invasive method |
| Outcome Measure | Binding Potential (BPND) |
| Occupancy Calculation | Relative decrease in BPND between baseline and post-drug scans |
| Regions of Interest (ROIs) | Striatum, Dorsal Caudate, Dorsal Putamen, Midbrain, Thalamus, Raphe Nuclei |
Based on established PET methodologies.[11][12]
Experimental Protocols
Subject Preparation
-
Inclusion/Exclusion Criteria: Define clear criteria for subject enrollment (e.g., healthy volunteers, specific patient populations).
-
Informed Consent: Obtain written informed consent from all participants after a thorough explanation of the study procedures.
-
Medical Screening: Perform a comprehensive medical history, physical examination, and laboratory tests to ensure subject suitability.
-
Dietary and Medication Restrictions: Instruct subjects to abstain from caffeine, alcohol, and nicotine for a specified period before the scan. A list of prohibited medications that could interfere with SERT binding should be provided.
Radioligand Preparation ([¹¹C]DASB)
-
Radiosynthesis: [¹¹C]DASB is typically synthesized via the methylation of its precursor with [¹¹C]methyl triflate.
-
Quality Control: Ensure the final product meets all quality control standards for radiochemical purity, specific activity, and sterility before administration.
PET Imaging Protocol
-
Baseline Scan:
-
Position the subject comfortably in the PET scanner with their head immobilized to minimize motion artifacts.
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of [¹¹C]DASB intravenously.
-
Acquire dynamic PET data for a minimum of 90 minutes.[12]
-
-
Drug Administration:
-
Administer the investigational drug (e.g., this compound) at the specified dose and route. The timing of the post-drug scan will depend on the pharmacokinetic profile of the drug.
-
-
Post-Drug (Occupancy) Scan:
-
Repeat the PET imaging procedure as described for the baseline scan at a time point when the drug is expected to have reached a stable concentration in the brain (e.g., at peak plasma concentration or steady state).[5]
-
-
Blood Sampling (Optional but Recommended):
-
Collect arterial or venous blood samples throughout the scan to measure plasma radioactivity and determine the arterial input function or for metabolite analysis. Blood samples can also be used to measure the plasma concentration of the investigational drug.[3]
-
Image Analysis and Quantification
-
Image Reconstruction: Reconstruct the dynamic PET data with appropriate corrections for attenuation, scatter, and random coincidences.
-
Co-registration: Co-register the PET images with the subject's structural MRI scan to accurately delineate anatomical regions of interest (ROIs).
-
Kinetic Modeling:
-
SERT Occupancy Calculation:
-
Calculate SERT occupancy for each ROI using the following formula: Occupancy (%) = [(BP_ND_Baseline - BP_ND_Post-drug) / BP_ND_Baseline] * 100
-
Visualizations
Experimental Workflow
References
- 1. Pharmacological characterization of this compound, a histamine H(3) receptor antagonist and serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The serotonin transporter in psychiatric disorders: insights from PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin transporter occupancy with TCAs and SSRIs: a PET study in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET Tracers for Serotonin Receptors and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. The relationship between dose and serotonin transporter occupancy of antidepressants-a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The relationship between dose and serotonin transporter occupancy of antidepressants—a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 10. Simplified methods for SERT occupancy estimation measured with [11C]DASB PET bolus plus infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. :: TCP :: Translational and Clinical Pharmacology [tcpharm.org]
- 12. Frontiers | Serotonin Transporter Binding in the Human Brain After Pharmacological Challenge Measured Using PET and PET/MR [frontiersin.org]
Application Notes and Protocols for JNJ-28583867 in the Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-28583867 is a potent and selective dual-action ligand that functions as both a histamine H3 receptor antagonist (Kᵢ=10.6 nM) and a serotonin reuptake inhibitor (SERT) (Kᵢ=3.7 nM)[1][2]. This unique pharmacological profile suggests its potential as a novel therapeutic agent for depression and other neuropsychiatric disorders. The forced swim test (FST) is a widely used preclinical behavioral assay to assess antidepressant-like activity in rodents[3][4][5]. These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of this compound in the FST.
Mechanism of Action
This compound exerts its effects through two primary mechanisms:
-
Histamine H3 Receptor Antagonism: The H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine and other neurotransmitters in the central nervous system. By antagonizing the H3 receptor, this compound is expected to increase the synaptic levels of histamine and other neurotransmitters like acetylcholine and norepinephrine, which are implicated in arousal, cognition, and mood regulation.
-
Serotonin Reuptake Inhibition (SERT Inhibition): As a SERT inhibitor, this compound blocks the reabsorption of serotonin from the synaptic cleft, leading to an increased concentration of serotonin available to bind to postsynaptic receptors. This is a well-established mechanism for many clinically effective antidepressant medications.
The synergistic action of H3 receptor antagonism and SERT inhibition may offer a more robust and rapid antidepressant effect compared to single-mechanism agents.
Data Presentation
While direct quantitative data for this compound in the forced swim test is not currently available in the public domain, data from the tail suspension test (TST), another predictive model for antidepressant activity, provides a strong rationale for its investigation in the FST.
Table 1: Antidepressant-Like Activity of this compound in the Mouse Tail Suspension Test
| Compound | Dose (mg/kg, p.o.) | Species | Test | Effect | Reference |
| This compound | 3 - 30 | Mouse | Tail Suspension Test | Showed antidepressant-like activity | [1] |
p.o. = oral administration
Researchers should aim to generate similar dose-response data for this compound in the forced swim test, measuring key parameters such as immobility time, swimming time, and climbing time.
Experimental Protocols
The following are detailed protocols for conducting the forced swim test with this compound in both mice and rats. It is crucial to include control groups (vehicle-treated) and positive controls (e.g., a standard antidepressant like imipramine or fluoxetine) to validate the experimental setup.
Protocol 1: Forced Swim Test in Mice
Materials:
-
This compound
-
Vehicle (e.g., distilled water, saline, or 0.5% methylcellulose)
-
Positive control (e.g., Imipramine, 15 mg/kg)
-
Male adult mice (e.g., C57BL/6 or BALB/c strain), 8-10 weeks old
-
Cylindrical tanks (20 cm diameter, 40 cm height)
-
Water bath or heater to maintain water temperature
-
Video recording equipment and analysis software
-
Dry towels or warming lamp
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (suggested dose range: 3, 10, 30 mg/kg), vehicle, or positive control via the desired route (e.g., oral gavage or intraperitoneal injection) 30-60 minutes before the test.
-
Forced Swim Test:
-
Fill the cylindrical tanks with water (23-25°C) to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.
-
Gently place each mouse into the center of the cylinder.
-
The test duration is 6 minutes.
-
Record the entire session using a video camera positioned to have a clear side view of the animal.
-
-
Post-Test Care:
-
At the end of the 6-minute session, carefully remove the mouse from the water.
-
Thoroughly dry the mouse with a towel and place it in a clean, dry cage under a warming lamp for a short period before returning it to its home cage.
-
-
Behavioral Analysis:
-
The primary measure is the duration of immobility during the last 4 minutes of the 6-minute test.
-
Immobility is defined as the state where the mouse makes only the minimal movements necessary to keep its head above water.
-
Scoring can be done manually by a trained observer blinded to the treatment groups or using automated video analysis software.
-
Other behaviors to quantify include swimming (active movements around the cylinder) and climbing (active attempts to climb the walls of the cylinder).
-
Protocol 2: Forced Swim Test in Rats (Porsolt's Two-Day Protocol)
Materials:
-
This compound
-
Vehicle
-
Positive control (e.g., Desipramine, 20 mg/kg)
-
Male adult rats (e.g., Sprague-Dawley or Wistar strain), 250-300g
-
Cylindrical tanks (20 cm diameter, 50 cm height)
-
Water bath or heater
-
Video recording equipment and analysis software
-
Dry towels
Procedure:
Day 1: Pre-Test Session
-
Fill the cylindrical tanks with water (23-25°C) to a depth of 30 cm.
-
Gently place each rat into its respective cylinder for a 15-minute pre-swim session.
-
After 15 minutes, remove the rats, dry them thoroughly, and return them to their home cages. This session is for habituation and to induce a baseline level of immobility.
Day 2: Test Session
-
Drug Administration: Administer this compound (suggested dose range based on TST in mice, to be optimized for rats), vehicle, or positive control 30-60 minutes before the test session.
-
Forced Swim Test:
-
Place the rats back into the same cylinders with fresh water at the same temperature and depth.
-
The test duration is 5 minutes.
-
Record the entire session for later analysis.
-
-
Post-Test Care: Remove, dry, and return the rats to their home cages.
-
Behavioral Analysis:
-
Score the entire 5-minute session for the duration of immobility, swimming, and climbing.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. Pharmacological characterization of this compound, a histamine H(3) receptor antagonist and serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of Repeated Opioid Administration on Locomotor Activity: I. Opposing Actions of μ and κ Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anxiolytic-like profiles of histamine H3 receptor agonists in animal models of anxiety: a comparative study with antidepressants and benzodiazepine anxiolytic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impaired locomotor activity and exploratory behavior in mice lacking histamine H1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidepressant-like effects of endogenous histamine and of two histamine H1 receptor agonists in the mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-28583867: Application Notes and Protocols for Sleep-Wake Cycle Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-28583867 is a potent and selective dual-action compound that functions as both a histamine H3 receptor antagonist and a serotonin reuptake inhibitor (SRI).[1][2][3] This unique pharmacological profile makes it a valuable tool for investigating the neurobiological mechanisms underlying sleep-wake cycles, as well as for preclinical research into conditions characterized by disruptions in sleep and wakefulness. These application notes provide an overview of this compound and detailed protocols for its use in sleep-wake research.
Mechanism of Action
This compound exhibits high affinity for the human histamine H3 receptor (Ki = 10.6 nM) and the human serotonin transporter (SERT) (Ki = 3.7 nM).[1][4] Its antagonist activity at the presynaptic histamine H3 autoreceptors leads to increased histamine release, a neurotransmitter known for its role in promoting wakefulness.[1][5] Simultaneously, its inhibition of SERT increases the synaptic availability of serotonin, a key modulator of sleep and mood.[1][4] This dual mechanism suggests that this compound can potently modulate the sleep-wake cycle.
Data Presentation
In Vitro Binding Affinities
| Target | Species | Ki (nM) |
| Histamine H3 Receptor | Human | 10.6[1][4] |
| Serotonin Transporter (SERT) | Human | 3.7[1][4] |
| Norepinephrine Transporter (NET) | Human | ~111 |
| Dopamine Transporter (DAT) | Human | ~111 |
In Vivo Effects on Sleep-Wake Architecture in Rats
| Treatment (s.c.) | Time Spent Awake | NREM Sleep | REM Sleep |
| Vehicle | Baseline | Baseline | Baseline |
| This compound (1 mg/kg) | Increased | Decreased | Suppressed[1] |
| This compound (3 mg/kg) | Dose-dependent increase | Mirrored decrease to wakefulness | Potent suppression[1] |
In Vivo Effects on Extracellular Neurotransmitter Levels in Rat Cortex
| Treatment (s.c.) | Serotonin | Norepinephrine | Dopamine |
| This compound (0.3 mg/kg) | Significantly increased | Smaller increase | Smaller increase[1] |
| This compound (3 mg/kg) | ~8-fold increase (plateau) | ~4-fold increase | ~3-fold increase |
Signaling Pathways and Experimental Workflow
Caption: Signaling pathway of this compound.
Experimental Protocols
Protocol 1: Evaluation of this compound on Sleep-Wake Architecture in Rats
This protocol details the methodology for assessing the effects of this compound on the sleep-wake cycle using electroencephalography (EEG) and electromyography (EMG).
1. Animals and Housing:
-
Species: Male Sprague-Dawley rats (250-300g).
-
Housing: Individually housed in a temperature-controlled environment with a 12:12 hour light-dark cycle. Food and water are available ad libitum.
2. Surgical Implantation of EEG/EMG Electrodes:
-
Anesthetize the rat (e.g., ketamine/xylazine cocktail, isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Implant stainless-steel screw electrodes for EEG recording over the cortex (e.g., frontal and parietal).
-
Implant wire electrodes into the nuchal muscles for EMG recording.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow a recovery period of at least one week.
3. Habituation and Baseline Recording:
-
Habituate the rats to the recording chambers and tethered recording setup for several days.
-
Record baseline EEG/EMG data for at least 24 hours prior to drug administration to establish normal sleep-wake patterns.
4. Drug Preparation and Administration:
-
Formulation: Dissolve this compound in a suitable vehicle (e.g., sterile saline or 5% dextrose solution).
-
Dosing: Administer this compound subcutaneously (s.c.) at doses of 1 and 3 mg/kg. A vehicle control group should be included.
-
Timing: Administer the compound at the beginning of the light phase (the typical sleep period for rats).
5. Data Acquisition and Analysis:
-
Record EEG and EMG signals continuously for at least 8 hours post-administration.
-
Score the recordings in 10-30 second epochs into three stages: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep based on standard criteria (e.g., high-amplitude slow waves for NREM, theta activity for REM, and high muscle tone for wakefulness).
-
Calculate the total time spent in each stage and the latency to the onset of NREM and REM sleep.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of this compound to the vehicle control.
Caption: Experimental workflow for sleep-wake studies.
Protocol 2: In Vivo Microdialysis to Measure Extracellular Neurotransmitter Levels
This protocol describes the use of in vivo microdialysis to measure the effects of this compound on extracellular levels of serotonin, norepinephrine, and dopamine in the rat prefrontal cortex.
1. Animals and Housing:
-
As described in Protocol 1.
2. Surgical Implantation of Microdialysis Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the medial prefrontal cortex.
-
Secure the cannula with dental cement and anchor screws.
-
Allow a recovery period of at least 2-3 days.
3. Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe (e.g., 2 mm membrane length) through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples (e.g., every 20 minutes for at least one hour).
4. Drug Administration and Sample Collection:
-
Administer this compound (0.3 and 3 mg/kg, s.c.) or vehicle.
-
Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-injection.
-
Store samples at -80°C until analysis.
5. Neurochemical Analysis:
-
Analyze the dialysate samples for serotonin, norepinephrine, and dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Quantify the neurotransmitter concentrations and express them as a percentage of the baseline levels.
-
Perform statistical analysis to determine the significance of changes in neurotransmitter levels following this compound administration.
Caption: Workflow for in vivo microdialysis experiments.
References
- 1. Mechanism of Action of the Serotonin Transporter [web.williams.edu]
- 2. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 3. Pharmacological characterization of this compound, a histamine H(3) receptor antagonist and serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Illumination of serotonin transporter mechanism and role of the allosteric site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing JNJ-28583867 Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of JNJ-28583867 solutions for use in in vitro cell culture applications. This compound is a potent and selective dual-acting ligand, functioning as a histamine H3 receptor antagonist and a serotonin transporter (SERT) inhibitor.[1] Accurate preparation of this compound is critical for obtaining reliable and reproducible results in cell-based assays. These guidelines cover the chemical properties, recommended procedures for creating stock and working solutions, and essential considerations for maintaining solution integrity.
Chemical Properties of this compound
This compound, with the chemical name 2-Methyl-4-(4-methylsulfanyl-phenyl)-7-(3-morpholin-4-yl-propoxy)-1,2,3,4-tetrahydro-isoquinoline, is a small molecule with significant activity at two key neurological targets.[1] Understanding its properties is fundamental to its effective use in research.
| Property | Value | Reference |
| Target(s) | Histamine H3 Receptor, Serotonin Transporter (SERT) | [1] |
| Kᵢ (Histamine H₃ Receptor) | 10.6 nM | [1] |
| Kᵢ (SERT) | 3.7 nM | [1] |
| Molecular Formula | C₂₆H₃₆N₂O₂S | N/A |
| Molecular Weight | 440.65 g/mol | N/A |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | Inferred from common practice |
| Storage of Solid Compound | Store at -20°C for long-term stability. | General recommendation |
Signaling Pathway and Mechanism of Action
This compound exerts its effects through two primary mechanisms. As a histamine H3 receptor antagonist, it blocks the inhibitory autoreceptors on histaminergic neurons, leading to increased histamine release. As a serotonin transporter (SERT) inhibitor, it blocks the reuptake of serotonin from the synaptic cleft, thereby increasing the extracellular concentration of this neurotransmitter.
Figure 1. Dual mechanism of action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment. For example, to prepare 1 ml of a 10 mM stock solution, weigh 4.4065 mg of the compound.
-
Dissolving: Add the appropriate volume of DMSO to the weighed powder. For a 10 mM stock, if you weighed 4.4065 mg, add 1 ml of DMSO.
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. Under these conditions, the stock solution is expected to be stable for several months.
Preparation of Working Solutions
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically ≤0.1%, to avoid solvent-induced cytotoxicity. Some robust cell lines may tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell line.
-
Prepare fresh working solutions from the frozen stock for each experiment.
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
Figure 2. Workflow for preparing this compound solutions.
Application in Cell-Based Assays
This compound has been utilized in in vitro studies, including radioligand binding assays with Chinese Hamster Ovary (CHO) cells expressing the histamine H3 receptor. For such assays, a range of concentrations would be required to determine the compound's potency (e.g., Ki or IC₅₀).
Example Application: Radioligand Binding Assay
-
Cell Seeding: Seed CHO cells expressing the target receptor in appropriate multi-well plates.
-
Compound Incubation: After cell adherence, treat the cells with a range of concentrations of the this compound working solutions.
-
Radioligand Addition: Add a constant concentration of a suitable radioligand for the histamine H3 receptor or SERT.
-
Incubation and Washing: Incubate to allow for competitive binding, followed by washing to remove unbound radioligand.
-
Detection: Measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ and subsequently the Kᵢ of this compound.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and DMSO.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
By following these detailed protocols and application notes, researchers can confidently prepare this compound solutions for their cell culture experiments, ensuring accuracy and reproducibility in their findings.
References
Troubleshooting & Optimization
JNJ-28583867 Technical Support Center: Troubleshooting Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals working with JNJ-28583867. Below are frequently asked questions (FAQs) and troubleshooting guides to address common challenges related to the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
Q2: I am having trouble dissolving this compound for my in vitro experiments. What can I do?
A2: If you are encountering solubility issues, consider the following troubleshooting steps:
-
Gentle Warming: Briefly warm the solution at 37°C.
-
Vortexing/Sonication: Use a vortex mixer or a sonication bath to aid dissolution.
-
Test Smaller Amounts: Before preparing a large volume, test the solubility of a small amount of the compound.
-
Alternative Solvents: If DMSO is not suitable for your experiment, other organic solvents such as ethanol or dimethylformamide (DMF) could be tested. However, solubility in these solvents has not been publicly documented for this compound.
Q3: How should I prepare this compound for in vivo animal studies?
A3: Based on published research, specific formulations have been successfully used for animal dosing. For oral administration, this compound can be formulated at 1 mg/mL in 0.5% hydroxypropyl methyl cellulose.[1] For intravenous administration, a formulation of 1 mg/mL in 5% dextrose in water has been used.[1] It is recommended to prepare these dosing solutions immediately before use.[1]
Q4: What is the recommended storage condition for this compound?
A4: this compound should be stored at -20°C for long-term stability.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation in Aqueous Buffer | The compound's solubility limit has been exceeded in the aqueous medium. | - Reduce the final concentration of this compound in the aqueous buffer.- Increase the percentage of the organic co-solvent (e.g., DMSO), but be mindful of its potential effects on the experiment.- Prepare fresh dilutions from the stock solution immediately before use. |
| Cloudy or Incomplete Dissolution of Stock Solution | The solvent may not be optimal, or the concentration is too high. | - Try gentle warming (37°C) and vortexing or sonication.- If using DMSO, ensure it is of high purity and anhydrous.- Attempt to prepare a stock solution at a lower concentration. |
| Inconsistent Experimental Results | This could be due to incomplete dissolution or precipitation of the compound during the experiment. | - Visually inspect your solutions for any precipitate before each use.- Prepare fresh working solutions for each experiment from a validated stock.- Ensure the final concentration in your assay is below the solubility limit in the final assay buffer. |
Quantitative Data Summary
While specific solubility values are not widely published, the following table summarizes the known formulation concentrations for this compound.
| Application | Solvent/Vehicle | Concentration | Reference |
| Oral Dosing (in vivo) | 0.5% Hydroxypropyl methyl cellulose | 1 mg/mL | [1] |
| Intravenous Dosing (in vivo) | 5% Dextrose in water | 1 mg/mL | [1] |
Experimental Protocols & Workflows
Protocol for Preparation of this compound for In Vivo Oral Administration
-
Prepare the Vehicle: Weigh the appropriate amount of hydroxypropyl methyl cellulose to make a 0.5% (w/v) solution in sterile water. Mix thoroughly until a homogenous suspension is formed.
-
Weigh the Compound: Accurately weigh the required amount of this compound to achieve a final concentration of 1 mg/mL.
-
Dissolution: Gradually add the this compound powder to the 0.5% hydroxypropyl methyl cellulose vehicle while continuously vortexing or stirring.
-
Final Volume Adjustment: Adjust the final volume with the vehicle to reach the target concentration of 1 mg/mL.
-
Administration: Use the freshly prepared formulation for oral gavage.
General Workflow for Troubleshooting Solubility for In Vitro Assays
This workflow outlines a logical sequence of steps to address solubility challenges when preparing this compound for cell-based or biochemical assays.
This compound is a histamine H3 receptor antagonist and a serotonin reuptake inhibitor.[2] Its mechanism of action involves blocking the H3 autoreceptor, which leads to increased histamine release, and inhibiting the serotonin transporter (SERT), which increases the synaptic concentration of serotonin.
References
optimizing JNJ-28583867 dose for behavioral effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of JNJ-28583867 in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual-action compound that functions as a selective and potent histamine H3 receptor antagonist and a serotonin transporter (SERT) inhibitor.[1][2][3][4] It exhibits a high affinity for both targets, with a Ki of 10.6 nM for the histamine H3 receptor and 3.7 nM for SERT.[2][3][4] This dual mechanism contributes to its effects on wakefulness and its antidepressant-like properties.[2][4]
Q2: What are the recommended dose ranges for observing behavioral effects in rodents?
A2: The effective dose of this compound depends on the route of administration and the specific behavioral paradigm. For antidepressant-like effects in the mouse tail suspension test, oral doses of 3-30 mg/kg have been shown to be effective.[2][4] To promote wakefulness and suppress REM sleep, subcutaneous doses of 1-3 mg/kg are recommended.[2][4] For in vivo functional activity at the histamine H3 receptor, such as blocking imetit-induced drinking, intraperitoneal doses of 3-10 mg/kg have been used.[2][4]
Q3: What is the bioavailability and pharmacokinetic profile of this compound in rats?
A3: In rats, this compound has an oral bioavailability of 32%.[2][4] Following a 10 mg/kg oral dose, the maximum plasma concentration (Cmax) is 260 ng/ml, and the half-life (t1/2) is 6.9 hours.[2][4]
Q4: How does this compound affect neurotransmitter levels in the brain?
A4: this compound significantly increases extracellular levels of serotonin in the cortex at subcutaneous doses of 0.3 mg/kg and higher.[2][4][5] It also produces smaller increases in the cortical extracellular levels of norepinephrine and dopamine.[2][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of expected behavioral effect (e.g., no antidepressant-like activity). | Inadequate Dose: The dose may be too low for the specific animal model or behavioral test. | Gradually increase the dose within the recommended ranges (e.g., 3-30 mg/kg p.o. for antidepressant models). Ensure accurate dose calculations and administration. |
| Route of Administration: The chosen route may not be optimal for the desired effect. | Consider the pharmacokinetic profile. Oral administration has a longer onset and lower bioavailability compared to subcutaneous or intraperitoneal injections. | |
| Compound Stability: Improper storage or handling may have degraded the compound. | Store this compound according to the manufacturer's instructions. Prepare fresh solutions for each experiment. | |
| Unexpected sedative effects. | Off-target effects at high doses: Very high doses may lead to non-specific effects. | Reduce the dose to the lower end of the effective range. Ensure the observed effects are consistent with the known pharmacology of the compound. |
| Interaction with other experimental conditions: Anesthesia or other co-administered substances could interact with this compound. | Review all experimental parameters and potential drug-drug interactions. | |
| High variability in behavioral responses between animals. | Inconsistent Drug Administration: Variations in injection volume or technique can lead to variable drug exposure. | Ensure all personnel are properly trained in the administration technique. Use precise measurement tools for dosing. |
| Individual Animal Differences: Biological variability is inherent in animal research. | Increase the sample size per group to improve statistical power. Ensure proper randomization and blinding of experimental groups. |
Data Presentation
Table 1: In Vivo Behavioral Effects of this compound
| Behavioral Test | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Tail Suspension Test | Mouse | Oral (p.o.) | 3-30 mg/kg | Antidepressant-like activity | [2][4] |
| Wakefulness/Sleep Architecture | Rat | Subcutaneous (s.c.) | 1-3 mg/kg | Increased wakefulness, decreased NREM sleep, potent suppression of REM sleep | [2][4] |
| Imetit-Induced Drinking | Rat | Intraperitoneal (i.p.) | 3-10 mg/kg | Blockade of drinking behavior, confirming H3 receptor antagonism | [2][4] |
Table 2: Neurochemical Effects of this compound in Rat Cortex
| Neurotransmitter | Route of Administration | Effective Dose | Effect | Reference |
| Serotonin | Subcutaneous (s.c.) | ≥ 0.3 mg/kg | Significant increase in extracellular levels | [2][4][5] |
| Norepinephrine | Subcutaneous (s.c.) | Not specified | Smaller increase in extracellular levels | [2][4] |
| Dopamine | Subcutaneous (s.c.) | Not specified | Smaller increase in extracellular levels | [2][4] |
Experimental Protocols
Protocol 1: Mouse Tail Suspension Test
-
Animals: Male CD-1 mice are individually housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.
-
Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at doses ranging from 3 to 30 mg/kg, 60 minutes before the test. A vehicle control group should be included.
-
Test Procedure:
-
Secure the mouse by the tail to a horizontal bar using adhesive tape, approximately 1 cm from the tip of the tail. The mouse should be suspended approximately 50 cm above the floor.
-
Record the total duration of immobility during a 6-minute test session. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.
-
-
Data Analysis: Compare the duration of immobility between the drug-treated groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
Protocol 2: Rat Sleep-Wakefulness Recording
-
Animals: Adult male Wistar rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording. Animals are allowed to recover for at least one week.
-
Drug Administration: this compound is dissolved in a suitable vehicle and administered subcutaneously (s.c.) at doses of 1 and 3 mg/kg at the beginning of the light period. A vehicle control injection should be performed on a separate day.
-
Recording: Continuous EEG/EMG recordings are collected for at least 6 hours post-injection.
-
Data Analysis:
-
The sleep-wake states (wakefulness, NREM sleep, REM sleep) are scored in 10-second epochs.
-
The total time spent in each state is calculated for each hour and for the entire recording period.
-
The effects of this compound on sleep-wake parameters are compared to the vehicle control using appropriate statistical analyses (e.g., paired t-test or repeated measures ANOVA).
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization of this compound, a histamine H(3) receptor antagonist and serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
potential off-target effects of JNJ-28583867
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with JNJ-28583867. This compound is a potent and selective dual-acting compound that functions as a histamine H3 receptor antagonist (Ki = 10.6 nM) and a serotonin transporter (SERT) inhibitor (Ki = 3.7 nM)[1][2][3]. While exhibiting high selectivity, understanding potential off-target effects is crucial for accurate experimental interpretation and preclinical safety assessment.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues researchers may encounter during their experiments with this compound.
1. Question: My experimental results show an unexpected phenotype that cannot be solely attributed to H3 receptor antagonism or SERT inhibition. Could this be an off-target effect?
Answer: While this compound is highly selective, off-target interactions, although weak, can sometimes contribute to unexpected biological responses, especially at higher concentrations. This compound has been screened against a panel of 50 common off-targets and demonstrated a lack of significant activity (IC50 > 10 µM) at these sites. However, subtle effects or interactions with targets not included in this panel are possibilities.
Troubleshooting Guide:
-
Concentration-Response Analysis: Perform a detailed concentration-response curve for the observed phenotype. An off-target effect may exhibit a different potency (EC50 or IC50) compared to the known potencies for H3 receptor and SERT.
-
Literature Review: Investigate the known pharmacology of other histamine receptor subtypes and monoamine transporters. This compound has shown over 30-fold selectivity for SERT over dopamine and norepinephrine transporters, but high concentrations might lead to minor engagement of these targets[2][4].
-
Use of Control Compounds: Employ more selective H3 receptor antagonists or SERT inhibitors as controls to dissect the contribution of each primary target to the observed phenotype.
-
Secondary Screening: If the unexpected effect is significant and reproducible, consider a broader off-target screening panel to identify potential novel interactions.
2. Question: I am observing alterations in signaling pathways seemingly unrelated to histamine or serotonin. How can I investigate this?
Answer: Unanticipated changes in signaling pathways can arise from downstream consequences of the primary target engagement or, less commonly, from direct off-target interactions. Histamine and serotonin signaling are complex and can influence numerous downstream pathways.
Troubleshooting Guide:
-
Pathway Analysis: Map the observed signaling changes to known downstream effectors of H3 and SERT signaling. For example, H3 receptor activation is coupled to Gi/o proteins, leading to decreased cAMP levels. Its antagonism by this compound would be expected to increase cAMP.
-
Time-Course Experiment: Analyze the kinetics of the signaling pathway alteration. Effects directly downstream of the primary targets should manifest on a timescale consistent with receptor binding and signal transduction.
-
Rescue Experiments: Attempt to rescue the unexpected signaling phenotype by using antagonists for the primary targets (if applicable and different from this compound's mechanism) or by manipulating downstream components of the H3 or SERT pathways.
3. Question: My in vivo results with this compound show effects on norepinephrine and dopamine levels, even though it is reported to be highly selective for SERT. Why is this occurring?
Answer: this compound has been observed to cause smaller increases in cortical extracellular levels of norepinephrine and dopamine in vivo[2][5]. This is likely an indirect effect resulting from the complex interplay of neurotransmitter systems in the brain rather than a direct, potent inhibition of the norepinephrine transporter (NET) or dopamine transporter (DAT). The histamine H3 receptor, as a presynaptic heteroreceptor, can modulate the release of other neurotransmitters.
Troubleshooting Guide:
-
Dose-Response in vivo: Evaluate if the effects on norepinephrine and dopamine are observed at the same dose range as the effects on serotonin. The potency for these secondary effects may be lower.
-
Ex vivo Receptor Occupancy: If feasible, perform ex vivo receptor occupancy studies to confirm that at the doses used, this compound is primarily occupying H3 receptors and SERT, with minimal occupancy of NET and DAT.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the time course of the changes in norepinephrine and dopamine with the brain concentration of this compound to understand the exposure-response relationship.
Potential Off-Target Effects of this compound
While specific data on the 50 targets screened for this compound are not publicly available, the following table presents hypothetical data based on a representative safety screening panel for a compound with a similar primary target profile. It is important to note that this compound was found to have an IC50 > 10 µM for all 50 targets tested in its original characterization. This table is for illustrative troubleshooting purposes.
| Off-Target | Assay Type | Reported Effect (Hypothetical) | Concentration |
| Adrenergic α1A Receptor | Radioligand Binding | Weak Inhibition | > 10 µM |
| Adrenergic α2A Receptor | Radioligand Binding | Weak Inhibition | > 10 µM |
| Dopamine D2 Receptor | Radioligand Binding | Weak Inhibition | > 10 µM |
| Muscarinic M1 Receptor | Radioligand Binding | Weak Inhibition | > 10 µM |
| Sigma1 Receptor | Radioligand Binding | Weak Inhibition | > 10 µM |
| hERG Channel | Electrophysiology | No significant inhibition | > 30 µM |
Experimental Protocols
1. Radioligand Binding Assay for Off-Target Screening
This protocol provides a general method for assessing the binding of a test compound to a panel of off-target receptors.
-
Objective: To determine the inhibitory constant (Ki) of this compound at various off-target receptors.
-
Materials:
-
Cell membranes expressing the target receptor.
-
Specific radioligand for the target receptor.
-
This compound at a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate cofactors).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound or vehicle control.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Functional Assay for GPCR Off-Target Effects (cAMP Assay)
This protocol outlines a method to assess the functional effect of a compound on a G-protein coupled receptor (GPCR) that signals through the cAMP pathway.
-
Objective: To determine if this compound acts as an agonist or antagonist at a specific GPCR by measuring changes in intracellular cAMP levels.
-
Materials:
-
CHO or HEK293 cells stably expressing the target GPCR.
-
This compound at a range of concentrations.
-
A known agonist for the target GPCR.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Procedure:
-
Plate the cells expressing the target GPCR in a 96-well plate and allow them to adhere overnight.
-
For antagonist mode: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes). Then, stimulate the cells with a known agonist at its EC50 concentration.
-
For agonist mode: Incubate the cells with varying concentrations of this compound alone.
-
After the incubation period, lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP levels using the detection method of the chosen kit.
-
For antagonist mode, calculate the IC50 of this compound in inhibiting the agonist-induced cAMP response.
-
For agonist mode, determine the EC50 of this compound in stimulating cAMP production.
-
Visualizations
Caption: Primary signaling pathways of this compound.
Caption: Troubleshooting workflow for a suspected off-target effect.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. Functional assays for screening GPCR targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
JNJ-28583867 stability in solution and storage
This technical support center provides guidance on the stability, storage, and handling of JNJ-28583867 for research and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
While definitive storage conditions from a certificate of analysis are not publicly available, based on supplier information, it is recommended to store solid this compound at -20°C, protected from light and moisture. For short-term storage, refrigeration at 2-8°C may be acceptable.
2. What is the solubility of this compound in common laboratory solvents?
3. How should I prepare a stock solution of this compound?
It is recommended to first prepare a stock solution in an organic solvent such as DMSO. The concentration of this stock solution will depend on the requirements of your specific assay. Subsequently, this stock solution can be diluted into your aqueous experimental medium. It is crucial to ensure that the final concentration of the organic solvent in your assay is low enough to not affect the biological system (typically less than 0.5%).
4. How stable is this compound in solution?
Specific stability data for this compound in solution is not available. However, in published animal studies, dosing solutions were prepared immediately prior to injection.[1] This practice strongly suggests that this compound may have limited stability in aqueous solutions. Therefore, it is highly recommended to prepare fresh solutions for each experiment.
5. Can I store solutions of this compound for future use?
Given the likely limited stability of this compound in aqueous solutions, it is not recommended to store them. If you must prepare a stock solution in an organic solvent like DMSO, it should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of DMSO stock solutions under these conditions should be validated for your specific experimental timeframe.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Compound does not dissolve in aqueous buffer. | This compound may have low aqueous solubility. | First, dissolve the compound in a small amount of an organic solvent like DMSO to create a stock solution. Then, dilute the stock solution into your aqueous buffer. Gentle warming and vortexing may aid dissolution. |
| Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer. | The solubility limit of the compound in the aqueous buffer has been exceeded. | Try using a lower final concentration of this compound. You can also try increasing the percentage of the organic solvent, but be mindful of its potential effects on your experiment. The use of a surfactant or co-solvent might also be explored, but this will require validation. |
| The solution changes color over time. | This could be an indication of compound degradation. | Discard the solution and prepare a fresh one immediately before use. Ensure that the solid compound and the prepared solutions are protected from light. |
| Inconsistent experimental results. | This may be due to the degradation of this compound in solution. | Always prepare fresh solutions for each experiment from a solid compound that has been stored properly. If using a frozen stock solution, use a fresh aliquot for each experiment to avoid degradation from multiple freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparation of a Dosing Solution for In Vivo Studies (Example)
This protocol is based on formulations used in published research.[1]
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of hydroxypropyl methylcellulose (HPMC) in sterile water. Alternatively, a 5% (w/v) dextrose solution in sterile water can be used.
-
Weighing: Accurately weigh the required amount of this compound solid.
-
Suspension/Solution Preparation:
-
For an HPMC formulation, gradually add the weighed this compound to the 0.5% HPMC solution while continuously vortexing or stirring to ensure a uniform suspension.
-
For a dextrose formulation, add the weighed this compound to the 5% dextrose solution.
-
-
Final Concentration Adjustment: Adjust the volume with the vehicle to achieve the desired final concentration (e.g., 1 mg/mL).
-
Immediate Use: Use the prepared dosing solution immediately. Do not store.
Visualizations
References
Technical Support Center: JNJ-28583867 Dose-Response Curve Interpretation
Welcome to the technical support center for researchers utilizing JNJ-28583867. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the accurate interpretation of dose-response curves and effective experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that I should be aware of when designing my experiments?
A1: this compound is a dual-action compound. It functions as a selective and potent antagonist for the histamine H3 receptor and as an inhibitor of the serotonin transporter (SERT).[1][2] This dual activity is critical to consider, as the observed dose-response effects will be a composite of these two mechanisms. The compound exhibits a 30-fold selectivity for SERT over the dopamine and norepinephrine transporters.[1]
Q2: What are the typical binding affinities (Ki) for this compound?
A2: The binding affinities for this compound are crucial for determining appropriate concentration ranges in your experiments. The reported Ki values are:
Q3: I am not observing the expected in vivo effects. What are some reported dose-dependent responses I can use as a benchmark?
A3: In vivo responses to this compound are dose-dependent. Here are some key findings from preclinical studies that can serve as a reference:
-
Histamine H3 Receptor Occupancy: this compound occupies both the histamine H3 receptor and SERT in the rat brain at low subcutaneous doses (<1 mg/kg).[1]
-
Functional H3 Receptor Antagonism: The compound has been shown to block imetit-induced drinking in rats at intraperitoneal doses of 3-10 mg/kg, confirming its in vivo functional activity at the histamine H3 receptor.[1]
-
Serotonin Level Increase: A significant increase in cortical extracellular levels of serotonin is observed at subcutaneous doses of 0.3 mg/kg and higher.[1]
-
Wakefulness: Subcutaneous administration of 1-3 mg/kg of this compound caused a dose-dependent increase in the time spent awake in rats.[1]
-
Antidepressant-like Activity: In the mouse tail suspension test, antidepressant-like activity was observed at oral doses of 3-30 mg/kg.[1]
Troubleshooting Guide
Issue 1: Difficulty in replicating binding affinity (Ki) values.
-
Possible Cause: Suboptimal assay conditions for the radioligand binding assay.
-
Troubleshooting Steps:
-
Verify Membrane Preparation: Ensure that the cell membranes expressing the histamine H3 receptor are properly prepared and quantified. A typical protocol involves collecting cells in ice-cold PBS, centrifugation, and resuspension in a Tris-HCl buffer before sonication.
-
Check Radioligand Concentration: Use a suitable radioligand such as [3H]-N-α-Methylhistamine. The concentration should be appropriate for saturation binding analysis.
-
Ensure Proper Incubation: Incubate the membranes with the radioligand and varying concentrations of this compound for a sufficient time (e.g., 2 hours at 25°C) to reach equilibrium.
-
Non-specific Binding Control: Determine non-specific binding in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM clobenpropit).
-
Filtration and Washing: After incubation, rapidly filter the samples and wash with ice-cold buffer to separate bound from free radioligand.
-
Issue 2: Inconsistent results in serotonin reuptake inhibition assays.
-
Possible Cause: Variability in cell health, substrate concentration, or incubation times.
-
Troubleshooting Steps:
-
Cell Line and Plating: Use a suitable cell line, such as HEK-293 cells recombinantly expressing human SERT. Ensure consistent cell plating density and allow cells to adhere and acclimate before the assay.
-
Pre-incubation: Pre-incubate the cells with this compound or vehicle for a defined period (e.g., 20 minutes at 25°C) before adding the radiolabeled substrate.
-
Substrate Addition: Add a consistent concentration of [3H]Serotonin (e.g., 65 nM) and incubate for a fixed time (e.g., 15 minutes).
-
Control Inhibitor: Include a known SERT inhibitor, such as fluoxetine (1 µM), as a positive control for significant inhibition.
-
Uptake Measurement: After incubation, promptly wash the cells and measure the amount of radiolabel taken up by the cells using a scintillation counter.
-
Quantitative Data Summary
| Parameter | Value | Species | Administration Route | Reference |
| Histamine H3 Receptor Ki | 10.6 nM | Human | In vitro | [1][2] |
| SERT Ki | 3.7 nM | Human | In vitro | [1][2] |
| H3 Receptor & SERT Occupancy | <1 mg/kg | Rat | Subcutaneous | [1] |
| Blockade of Imetit-Induced Drinking | 3-10 mg/kg | Rat | Intraperitoneal | [1] |
| Increased Extracellular Serotonin | ≥0.3 mg/kg | Rat | Subcutaneous | [1] |
| Increased Wakefulness | 1-3 mg/kg | Rat | Subcutaneous | [1] |
| Antidepressant-like Activity | 3-30 mg/kg | Mouse | Oral | [1] |
| Oral Bioavailability | 32% | Rat | - | [1] |
| Half-life (t1/2) | 6.9 hours | Rat | - | [1] |
| Cmax (at 10 mg/kg p.o.) | 260 ng/ml | Rat | - | [1] |
Experimental Protocols
1. Histamine H3 Receptor Binding Assay (Radioligand Displacement)
This protocol is a generalized procedure for determining the binding affinity of a compound to the histamine H3 receptor.
-
Objective: To determine the Ki of this compound for the histamine H3 receptor.
-
Materials:
-
Cell membranes from a cell line recombinantly expressing the human histamine H3 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]-N-α-Methylhistamine.
-
Unlabeled Ligand for Non-specific Binding: Clobenpropit or R(-)-α-Methylhistamine.
-
This compound stock solution and serial dilutions.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (near its Kd), and either assay buffer (for total binding), the unlabeled ligand (for non-specific binding), or a concentration of this compound.
-
Incubate the plate at 25°C for 2 hours with gentle agitation.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a dose-response curve and determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation.
-
2. Serotonin Transporter (SERT) Uptake Assay
This protocol outlines a general method for measuring the inhibition of serotonin uptake by SERT.
-
Objective: To determine the IC50 of this compound for SERT.
-
Materials:
-
HEK-293 cells stably expressing human SERT.
-
Cell culture medium and 96-well cell culture plates.
-
Assay Buffer: Modified Tris-HEPES buffer, pH 7.1.
-
Radiolabeled Substrate: [3H]Serotonin.
-
Control Inhibitor: Fluoxetine.
-
This compound stock solution and serial dilutions.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Plate the HEK-hSERT cells in a 96-well plate and grow to confluence.
-
On the day of the assay, wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound, vehicle, or the control inhibitor for 20 minutes at 25°C.
-
Add [3H]Serotonin to each well and incubate for an additional 15 minutes at 25°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the radioactivity in the cell lysate using a scintillation counter.
-
Plot the percentage of serotonin uptake inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50.
-
Visualizations
Caption: A generalized experimental workflow for generating a dose-response curve for a SERT uptake assay.
Caption: The dual signaling pathways of this compound, targeting the Histamine H3 Receptor and the Serotonin Transporter.
References
Technical Support Center: JNJ-28583867 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully delivering JNJ-28583867 in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a selective histamine H3 receptor antagonist and a serotonin transporter (SERT) inhibitor.[1] It is orally active and has been investigated for its potential in treating depression.[1]
Q2: What are the known pharmacokinetic parameters of this compound in rodents?
In rats, this compound has demonstrated good oral bioavailability. Key pharmacokinetic data from a published study are summarized in the table below.[1]
| Parameter | Value | Route of Administration | Dose | Animal Model |
| Oral Bioavailability | 32% | Oral (p.o.) | 10 mg/kg | Rat |
| Half-life (t½) | 6.9 hours | Oral (p.o.) | 10 mg/kg | Rat |
| Cmax | 260 ng/mL | Oral (p.o.) | 10 mg/kg | Rat |
| Target Occupancy | H3 Receptor & SERT | Subcutaneous (s.c.) | <1 mg/kg | Rat |
Q3: What are the recommended formulations for in vivo administration of this compound?
Based on published preclinical studies, the following formulations have been successfully used for this compound administration in rats:[2]
| Route of Administration | Formulation |
| Oral (p.o.) | 1 mg/mL in 0.5% hydroxypropyl methyl cellulose (HPMC) in water |
| Intravenous (i.v.) | 1 mg/mL in 5% dextrose in water |
| Subcutaneous (s.c.) | Vehicle consisting of 5% dextrose in water |
It is crucial to prepare dosing solutions immediately prior to injection to ensure stability.[2]
Troubleshooting In Vivo Delivery of this compound
This section addresses common problems researchers may encounter during the in vivo delivery of this compound.
Problem 1: Precipitation of this compound in Formulation
Symptoms:
-
Visible particles or cloudiness in the dosing solution.
-
Difficulty in drawing the solution into a syringe.
-
Inconsistent dosing and variable experimental results.
Possible Causes and Solutions:
-
Poor Aqueous Solubility: While this compound is orally active, its aqueous solubility may be limited, especially at neutral pH.
-
Solution:
-
pH Adjustment: Assess the pH-dependent solubility of this compound. Adjusting the pH of the vehicle may improve solubility.
-
Co-solvents: For parenteral formulations, consider using a biocompatible co-solvent system. However, it is essential to perform a vehicle toxicity study to rule out any confounding effects.
-
Formulation Screening: If precipitation persists, a systematic excipient compatibility study may be necessary to identify solubilizing agents that are compatible with this compound.[3][4][5][6][7]
-
-
-
Incorrect Vehicle Preparation: Improper mixing or temperature can lead to precipitation.
-
Solution:
-
Follow Protocol: Strictly adhere to the recommended formulation protocols. For HPMC-based oral suspensions, ensure the polymer is fully hydrated before adding the compound.
-
Temperature Control: Prepare the formulation at ambient temperature unless specified otherwise. Some compounds can precipitate at lower temperatures.
-
-
-
Low-Quality Reagents: Impurities in solvents or excipients can affect solubility.
-
Solution: Use high-purity, research-grade reagents for all formulation preparations.
-
Experimental Protocol: Quick Solubility Assessment
-
Prepare small-scale test formulations of this compound in various vehicles (e.g., saline, PBS with varying pH, 5% dextrose, 0.5% HPMC).
-
Visually inspect for any precipitation immediately after preparation and after a set period (e.g., 1, 4, and 24 hours) at room temperature and under refrigeration.
-
For a more quantitative measure, centrifuge the samples and analyze the supernatant for the concentration of this compound using an appropriate analytical method like LC-MS/MS.
Problem 2: Inconsistent or Lack of In Vivo Efficacy
Symptoms:
-
High variability in behavioral or physiological readouts between animals in the same treatment group.
-
Lack of a dose-response relationship.
-
No significant difference between the treated and vehicle control groups.
Possible Causes and Solutions:
-
Suboptimal Bioavailability: The route of administration and formulation can significantly impact the amount of this compound that reaches the systemic circulation and, consequently, the brain.
-
Solution:
-
Route of Administration: While orally active, subcutaneous or intraperitoneal injections may offer more consistent exposure, particularly in initial studies.
-
Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine the plasma and brain concentrations of this compound in your specific animal model and with your chosen formulation and route of administration. This will help correlate exposure with efficacy.
-
-
-
Inadequate Target Engagement: Insufficient concentrations of this compound at the histamine H3 receptors and SERT in the brain will lead to a lack of efficacy.
-
Solution:
-
Dose-Response Study: Perform a dose-escalation study to identify the optimal effective dose.
-
Assess Target Engagement:
-
Direct Measurement (Specialized): Ex vivo autoradiography can be used to directly measure the occupancy of H3 receptors and SERT in brain tissue from treated animals.[8][9][10][11][12][13][14]
-
Indirect Biomarkers: Measure downstream neurochemical changes. For instance, antagonism of H3 receptors is expected to increase the release of histamine and other neurotransmitters like acetylcholine in specific brain regions, which can be measured by in vivo microdialysis.[15][16] Inhibition of SERT will lead to an increase in extracellular serotonin levels.[1]
-
Functional Readouts: Utilize behavioral tests known to be sensitive to H3 receptor antagonists and SERT inhibitors, such as the novel object recognition test, passive avoidance tasks, or tests for antidepressant-like activity (e.g., tail suspension test).[1][15][16][17][18][19]
-
-
-
-
Compound Instability: this compound may degrade in the formulation or after administration.
-
Solution:
-
Formulation Stability: Assess the stability of this compound in your chosen vehicle over the duration of your experiment. This can be done by analyzing the concentration of the compound in the formulation at different time points.
-
Fresh Preparation: Always prepare dosing solutions fresh on the day of the experiment.
-
-
Experimental Protocol: Pilot In Vivo Efficacy and PK/PD Study
-
Animal Groups: Use a small cohort of animals for each group (e.g., n=3-5). Include a vehicle control group and at least three dose levels of this compound (e.g., low, medium, and high).
-
Administration: Administer the compound via the chosen route.
-
Pharmacokinetic Sampling: Collect blood samples at various time points post-administration (e.g., 0.5, 1, 2, 4, 8, and 24 hours).
-
Pharmacodynamic/Efficacy Readout: At a predetermined time point based on expected peak exposure, perform a relevant behavioral test or collect brain tissue for target engagement analysis.
-
Analysis: Quantify the concentration of this compound in plasma (and brain homogenate if applicable) using a validated LC-MS/MS method.[20][21][22][23][24] Correlate the exposure levels with the observed efficacy and target engagement data.
Problem 3: Adverse Effects or Toxicity in Animals
Symptoms:
-
Weight loss, lethargy, or other signs of distress in treated animals.
-
Unexpected mortality.
-
Behavioral abnormalities not consistent with the expected pharmacological effect.
Possible Causes and Solutions:
-
Vehicle Toxicity: Some solvents, particularly at high concentrations, can be toxic to animals.
-
Solution:
-
Vehicle Control: Always include a vehicle-only control group to assess the effects of the formulation itself.
-
Lower Solvent Concentration: If using co-solvents like DMSO, aim for the lowest effective concentration.
-
Alternative Vehicles: Explore more biocompatible vehicles.
-
-
-
On-Target Toxicity: High doses or prolonged exposure could lead to exaggerated pharmacological effects.
-
Solution:
-
Dose Reduction: Lower the dose and/or the frequency of administration.
-
Close Monitoring: Closely monitor the animals for any adverse signs.
-
-
-
Off-Target Effects: this compound may interact with other receptors or transporters at higher concentrations.
-
Solution:
-
Dose Selection: Use the lowest effective dose to minimize the risk of off-target effects.
-
Literature Review: Consult literature on the off-target profiles of histamine H3 receptor antagonists and SERT inhibitors to anticipate potential side effects.
-
-
Visualizing Experimental Workflows and Pathways
Signaling Pathway of this compound
Caption: Dual mechanism of action of this compound.
Troubleshooting Workflow for Inconsistent In Vivo Efficacy
Caption: A logical workflow for troubleshooting inconsistent in vivo results.
Experimental Workflow for a Pilot Pharmacokinetic/Pharmacodynamic (PK/PD) Study
Caption: Workflow for an integrated PK/PD study.
References
- 1. Pharmacological characterization of this compound, a histamine H(3) receptor antagonist and serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. ijbpas.com [ijbpas.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 8. Detection of low level histamine H3 receptor occupancy by autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Ex vivo assessment of binding site occupancy of monoamine reuptake inhibitors: methodology and biological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Receptor occupancy by ritanserin and risperidone measured using ex vivo autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. psychogenics.com [psychogenics.com]
- 15. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 16. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of histamine H3 receptor agonists and antagonists on cognitive performance and scopolamine-induced amnesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Selective histamine H3 receptor antagonists for treatment of cognitive deficiencies and other disorders of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Selective H3 Antagonist (ABT-239) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LC–MS/MS assay for the determination of a novel D-peptide antagonist of CXCR4 in rat plasma and its application to a preclinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. LC-MS/MS method for the determination of cynandione A in rat plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Establishment of LC-MS/MS Method for Determination of GMDTC in Rat Plasma and Its Application in Preclinical Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. LC-MS/MS determination of nevadensin in rat plasma and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
JNJ-28583867 side effects in animal models
This technical support center provides guidance for researchers, scientists, and drug development professionals working with JNJ-28583867 in animal models. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Disclaimer: Publicly available information on the comprehensive toxicological side effects of this compound in animal models is limited. The data presented here is primarily focused on the pharmacological effects observed in preclinical studies. For complete safety and toxicology data, it is recommended to consult any proprietary documentation that may be available from the compound's manufacturer.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dual-action compound that functions as a potent and selective histamine H3 receptor antagonist and a serotonin reuptake inhibitor (SERT)[1]. It has a 30-fold higher selectivity for the serotonin transporter over the dopamine and norepinephrine transporters[1].
Q2: What are the expected pharmacological effects of this compound in animal models?
In animal models, this compound has demonstrated wake-promoting and antidepressant-like activities. In rats, subcutaneous administration of 1-3 mg/kg of this compound resulted in a dose-dependent increase in time spent awake and a decrease in NREM sleep[1]. The compound also produced a potent suppression of REM sleep at doses of 1 mg/kg and higher[1]. In the mouse tail suspension test, oral administration of 3-30 mg/kg of this compound showed antidepressant-like activity[1].
Q3: What are the known effects of this compound on neurotransmitter levels in the brain?
Subcutaneous administration of this compound at doses of 0.3 mg/kg and higher significantly increased cortical extracellular levels of serotonin in rats[1]. Smaller increases in the extracellular levels of norepinephrine and dopamine were also observed[1].
Q4: Are there any publicly available data on the traditional toxicological side effects of this compound in animal models?
Troubleshooting Guide
Issue 1: The expected wake-promoting effect is not observed after administration of this compound.
-
Check the dosage and route of administration: The wake-promoting effect has been observed with subcutaneous administration of 1-3 mg/kg in rats[1]. Ensure that the correct dosage and route of administration are being used for the specific animal model.
-
Verify compound integrity: Ensure that the compound has been stored correctly and has not degraded.
-
Consider the animal model: The response to this compound may vary between different species and strains of animals. The reported effects were observed in Sprague-Dawley rats[1].
-
Review the experimental conditions: Factors such as the light-dark cycle, housing conditions, and handling of the animals can influence sleep-wake patterns.
Issue 2: Unexpected behavioral changes are observed in the animals.
-
Consider the pharmacological action: this compound's mechanism of action as a histamine H3 receptor antagonist and serotonin reuptake inhibitor can lead to various behavioral effects. Increased wakefulness and altered sleep patterns are expected.
-
Monitor for signs of serotonin syndrome: Although not reported in the available literature for this specific compound, high doses of serotonin reuptake inhibitors can potentially lead to serotonin syndrome. Monitor animals for symptoms such as tremor, agitation, and hyperthermia.
-
Dose-response assessment: If unexpected behaviors are observed, consider performing a dose-response study to determine if the effects are dose-dependent.
Quantitative Data Summary
| Parameter | Value | Species | Source |
| Histamine H3 Receptor Binding Affinity (Ki) | 10.6 nM | Human | [1] |
| Serotonin Transporter (SERT) Binding Affinity (Ki) | 3.7 nM | Human | [1] |
| Wake-Promoting Dose (s.c.) | 1-3 mg/kg | Rat | [1] |
| Antidepressant-like Activity Dose (p.o.) | 3-30 mg/kg | Mouse | [1] |
| Oral Bioavailability | 32% | Rat | [1] |
| Half-life (t1/2) | 6.9 h | Rat | [1] |
| Peak Plasma Concentration (Cmax) after 10 mg/kg p.o. | 260 ng/ml | Rat | [1] |
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Level Assessment
-
Animal Model: Male Sprague-Dawley rats.
-
Surgery: Animals are anesthetized and a guide cannula is stereotaxically implanted into the desired brain region (e.g., prefrontal cortex).
-
Microdialysis Probe: A microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound.
-
Analysis: The concentrations of serotonin, dopamine, and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
Visualizations
Caption: Dual mechanism of action of this compound.
References
Technical Support Center: JNJ-28583867 Vehicle Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for the vehicle effects of JNJ-28583867 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is vehicle selection important?
A1: this compound is a potent and selective histamine H₃ receptor antagonist and serotonin reuptake inhibitor (SRI)[1]. Due to its physicochemical properties, it is likely to have poor aqueous solubility. Therefore, a suitable vehicle is required to dissolve or suspend the compound for in vivo and in vitro experiments. The choice of vehicle is critical as it can influence the compound's solubility, stability, bioavailability, and may exert its own biological effects, potentially confounding experimental results[2].
Q2: What are some common vehicles used for compounds like this compound in preclinical studies?
A2: For poorly water-soluble compounds like this compound, a variety of vehicles can be considered depending on the route of administration and the experimental model. These can be broadly categorized as aqueous-based, organic solvent-based, and lipid-based formulations[3][4]. Common examples are listed in the table below.
Q3: How can the vehicle itself affect experimental outcomes?
A3: Vehicles can have inherent biological activity. For example, solvents like DMSO can induce cellular stress, inflammation, or changes in gene expression[5]. Some vehicles may alter physiological parameters such as body temperature or locomotor activity. Therefore, it is crucial to include a vehicle-only control group in every experiment to differentiate the effects of this compound from those of the vehicle[6].
Q4: What is a vehicle control group and why is it essential?
A4: A vehicle control group consists of subjects or samples that receive the same vehicle formulation without the active compound (this compound), administered via the same route and volume as the experimental group. This is the most critical control to isolate the pharmacological effects of the drug from any non-specific effects of the vehicle[6].
Q5: Should I be concerned about the osmolality and pH of my formulation?
A5: Yes, particularly for parenteral routes of administration (e.g., intravenous, intraperitoneal, subcutaneous). Formulations that are not isotonic or have a pH outside the physiological range can cause irritation, inflammation, and pain at the injection site, which can lead to confounding experimental results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent results in the this compound treated group. | The vehicle may be contributing to the observed effect. | Ensure a vehicle-only control group is included. Compare the results of the treated group to the vehicle control, not just a naive or untreated group. |
| High variability within experimental groups. | The formulation may not be homogenous, leading to inconsistent dosing. | Ensure the formulation is well-mixed before each administration. For suspensions, gentle agitation between administrations may be necessary. |
| Adverse events in animals (e.g., lethargy, ruffled fur, injection site reaction). | The vehicle may have toxic effects at the concentration or volume administered. | Conduct a preliminary vehicle tolerability study. Consider alternative, less toxic vehicles. Reduce the concentration of the vehicle if possible. |
| Precipitation of this compound upon dilution or administration. | The compound's solubility limit in the vehicle or physiological fluids has been exceeded. | Re-evaluate the vehicle and consider co-solvents or solubility enhancers. For intravenous administration, a slower infusion rate may help. |
| Different results are obtained with different batches of the formulation. | Inconsistent preparation of the vehicle or formulation. | Standardize the formulation preparation protocol. Ensure all components are of high quality and from a consistent source. |
Experimental Protocols
Protocol 1: Vehicle Tolerability Study (In Vivo)
Objective: To assess the physiological and behavioral effects of the chosen vehicle in the absence of this compound.
Methodology:
-
Animal Model: Use the same species, strain, sex, and age of animals as in the main experiment.
-
Groups:
-
Group 1: Naive (no treatment).
-
Group 2: Vehicle-treated. Administer the vehicle at the same volume and route as planned for the main study.
-
-
Parameters to Monitor:
-
Clinical Observations: Record any changes in behavior (e.g., activity levels, grooming), appearance (e.g., fur, posture), and signs of distress (e.g., vocalization, abnormal breathing) at regular intervals post-administration.
-
Body Weight: Measure body weight daily.
-
Food and Water Intake: Monitor daily consumption.
-
Injection Site: For parenteral administration, visually inspect the injection site for signs of inflammation, swelling, or necrosis.
-
-
Duration: The study should last for the same duration as the planned main experiment, or at least for a few days to observe any delayed effects.
-
Data Analysis: Compare the parameters between the naive and vehicle-treated groups to identify any significant effects of the vehicle alone.
Protocol 2: Formulation of this compound for Oral Administration (Example)
Objective: To prepare a homogenous suspension of this compound for oral gavage.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
-
Mortar and pestle (optional, for particle size reduction)
-
Stir plate and magnetic stir bar
-
Calibrated balance and weigh boats
-
Volumetric flasks and pipettes
Methodology:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and final volume.
-
If necessary, reduce the particle size of the this compound powder using a mortar and pestle to improve suspension.
-
Prepare the 0.5% methylcellulose solution by slowly adding the methylcellulose powder to stirring sterile water. Allow it to fully dissolve.
-
In a separate container, accurately weigh the required amount of this compound.
-
Slowly add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring to ensure a homogenous suspension.
-
Continue stirring for a predetermined amount of time (e.g., 30 minutes) to ensure uniformity.
-
Visually inspect the suspension for any clumps or undissolved particles.
-
Store the suspension appropriately (e.g., at 4°C, protected from light) and note the preparation date and time. Always re-suspend by gentle agitation before each administration.
Quantitative Data Summary
Table 1: Common Vehicles for Preclinical Administration of Poorly Soluble Compounds
| Vehicle Type | Examples | Route of Administration | Potential Considerations |
| Aqueous-based | Saline, Phosphate-Buffered Saline (PBS), Methylcellulose, Carboxymethylcellulose (CMC) | Oral, Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC) | May require suspending agents for poorly soluble compounds. |
| Organic Solvents | Dimethyl sulfoxide (DMSO), Ethanol, Polyethylene glycol (PEG), Propylene glycol (PG) | Oral, IP, SC | Can have intrinsic biological effects and toxicity at higher concentrations. Often used as co-solvents. |
| Lipid-based | Corn oil, Sesame oil, Self-emulsifying drug delivery systems (SEDDS) | Oral, IP, SC | Can enhance oral bioavailability. Not suitable for IV administration unless formulated as an emulsion. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | Oral, IV | Can improve solubility and stability. |
Visualizations
Signaling Pathways
The dual mechanism of action of this compound involves the antagonism of the histamine H₃ receptor and the inhibition of the serotonin transporter (SERT).
Caption: this compound's dual mechanism of action.
Experimental Workflow
A logical workflow is crucial for designing experiments that effectively control for vehicle effects.
Caption: Workflow for controlling vehicle effects.
References
- 1. Pharmacological characterization of this compound, a histamine H(3) receptor antagonist and serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
Technical Support Center: Enhancing Brain Penetrance of JNJ-28583867
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the histamine H₃ receptor antagonist and serotonin reuptake inhibitor, JNJ-28583867. It provides troubleshooting advice and detailed experimental protocols to address potential challenges related to its central nervous system (CNS) availability.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with this compound show lower than expected efficacy in CNS-related models, despite good in vitro potency. What could be the issue?
A1: A common reason for discrepancies between in vitro potency and in vivo efficacy for CNS-targeted compounds is poor brain penetrance. The blood-brain barrier (BBB) actively limits the entry of many substances into the brain. One of the key mechanisms is the action of efflux transporters, such as P-glycoprotein (P-gp), which can actively pump the compound out of the brain endothelial cells back into the bloodstream. This compound may be a substrate for P-gp or other efflux transporters, leading to reduced concentrations at its target sites within the CNS.
Q2: How can I determine if this compound is a substrate of P-glycoprotein (P-gp)?
A2: You can assess if this compound is a P-gp substrate through both in vitro and in vivo experimental models.
-
In Vitro: The most common method is a bidirectional permeability assay using cell monolayers that overexpress P-gp, such as Caco-2 or Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1).[1][2][3][4][5][6] A significantly higher transport of the compound from the basolateral (blood side) to the apical (brain side) chamber compared to the apical-to-basolateral direction suggests active efflux.
-
In Vivo: In vivo studies can be conducted using P-gp knockout mice or by co-administering this compound with a known P-gp inhibitor. An increased brain-to-plasma concentration ratio of this compound in knockout mice or in the presence of an inhibitor would indicate that it is a P-gp substrate.
Q3: What are some strategies to improve the brain penetrance of this compound if it is found to be a P-gp substrate?
A3: If P-gp-mediated efflux is confirmed, several strategies can be explored:
-
Co-administration with a P-gp Inhibitor: Using a potent and selective P-gp inhibitor can block the efflux of this compound, thereby increasing its brain concentration.[7] However, this can lead to complex drug-drug interactions and may not be ideal for therapeutic development.
-
Medicinal Chemistry Approaches: Modifying the chemical structure of this compound to reduce its affinity for P-gp is a common strategy in drug discovery. This often involves altering physicochemical properties like lipophilicity, hydrogen bonding capacity, and molecular shape.
-
Formulation Strategies: Advanced drug delivery systems, such as nanoparticles or liposomes, can be designed to shield the drug from P-gp or exploit other transport mechanisms to cross the BBB.
Troubleshooting Guide
Issue: Low Brain-to-Plasma Ratio of this compound in Pharmacokinetic Studies
Potential Cause: Active efflux by P-glycoprotein at the blood-brain barrier.
Troubleshooting Workflow:
Caption: Workflow for investigating and addressing low brain penetrance of this compound.
Quantitative Data Summary
The following table summarizes pharmacokinetic data for this compound in rats, as found in the literature. Data for experiments aimed at improving brain penetrance would be populated as they are generated.
| Parameter | Route of Administration | Dose | Value | Species | Reference |
| Oral Bioavailability | p.o. | 10 mg/kg | 32% | Rat | [8] |
| Half-life (t½) | p.o. | 10 mg/kg | 6.9 h | Rat | [8] |
| Cmax | p.o. | 10 mg/kg | 260 ng/ml | Rat | [8] |
| Brain Occupancy (H₃R) | s.c. | <1 mg/kg | Occupied | Rat | [8][9] |
| Brain Occupancy (SERT) | s.c. | <1 mg/kg | Occupied | Rat | [8][9] |
Experimental Protocols
Protocol 1: In Vitro P-glycoprotein Substrate Assessment using MDCK-MDR1 Cells
Objective: To determine if this compound is a substrate for the human P-gp transporter.
Methodology:
-
Cell Culture:
-
Culture MDCK-MDR1 cells (Madin-Darby canine kidney cells transfected with the human MDR1 gene) and wild-type MDCK cells on permeable Transwell™ inserts until a confluent monolayer is formed.[2][4][5]
-
Assess monolayer integrity by measuring transepithelial electrical resistance (TEER) and/or by checking the permeability of a low-permeability marker like Lucifer yellow.[2][6]
-
-
Bidirectional Transport Assay:
-
The assay is performed in two directions: apical (A) to basolateral (B) and basolateral (B) to apical (A).
-
Prepare a dosing solution of this compound in a suitable transport buffer.
-
For A-to-B transport, add the this compound solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
For B-to-A transport, add the this compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of this compound in all samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
-
An efflux ratio greater than 2 is generally considered indicative of active efflux. To confirm P-gp specific efflux, the experiment can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil or elacridar). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a P-gp substrate.
-
Caption: Experimental workflow for the bidirectional MDCK-MDR1 permeability assay.
Protocol 2: In Vivo Assessment of Brain Penetrance with a P-gp Inhibitor
Objective: To determine if the brain penetrance of this compound is restricted by P-gp in vivo.
Methodology:
-
Animal Model:
-
Use wild-type male Sprague-Dawley rats or C57BL/6 mice.
-
Acclimate the animals for at least one week before the experiment.
-
-
Dosing:
-
Divide the animals into two groups:
-
Group 1 (Control): Administer the vehicle for the P-gp inhibitor followed by this compound.
-
Group 2 (Inhibitor): Administer a potent P-gp inhibitor (e.g., elacridar or tariquidar) at an effective dose, followed by the same dose of this compound. The pre-treatment time for the inhibitor should be based on its pharmacokinetic properties to ensure maximal inhibition at the time of this compound administration.
-
-
Administer this compound via a relevant route (e.g., p.o. or i.v.).
-
-
Sample Collection:
-
At a predetermined time point (e.g., corresponding to the Cmax of this compound), euthanize the animals.
-
Collect blood samples (for plasma) and whole brains.
-
Process the brain tissue to create a homogenate.
-
-
Sample Analysis:
-
Determine the concentration of this compound in the plasma and brain homogenates using a validated bioanalytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) for each animal:
-
Kp = C_brain / C_plasma
-
-
Compare the mean Kp values between the control and inhibitor-treated groups using an appropriate statistical test (e.g., t-test).
-
A statistically significant increase in the Kp value in the inhibitor-treated group indicates that P-gp restricts the brain penetration of this compound.
-
Signaling and Transport Pathways
The following diagram illustrates the role of P-glycoprotein in limiting the brain uptake of a substrate drug at the blood-brain barrier.
Caption: P-gp mediated efflux of this compound at the blood-brain barrier.
References
- 1. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 2. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. evotec.com [evotec.com]
- 6. enamine.net [enamine.net]
- 7. Predicting P-glycoprotein substrates by a quantitative structure-activity relationship model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Pharmacological characterization of this compound, a histamine H(3) receptor antagonist and serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Preclinical Comparison: JNJ-28583867 vs. Selective Serotonin Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical pharmacological profiles of JNJ-28583867 and selective serotonin reuptake inhibitors (SSRIs), a cornerstone in the treatment of depressive disorders. This compound is a novel compound with a dual mechanism of action, targeting both the histamine H3 receptor and the serotonin transporter (SERT). This unique profile suggests the potential for a distinct therapeutic efficacy and side-effect profile compared to traditional SSRIs, which primarily act on SERT. This document summarizes key preclinical data, presents detailed experimental methodologies, and visualizes relevant pathways to facilitate a comprehensive understanding for researchers in the field of neuropharmacology and drug development.
At a Glance: Key Pharmacological Parameters
The following table summarizes the in vitro binding affinities of this compound and a selection of commonly prescribed SSRIs for their primary targets. This data is crucial for understanding the potency and selectivity of these compounds.
| Compound | Target | Kᵢ (nM) |
| This compound | Histamine H₃ Receptor | 10.6[1][2] |
| Serotonin Transporter (SERT) | 3.7[1][2] | |
| Fluoxetine | Serotonin Transporter (SERT) | 1.4 (R-fluoxetine) |
| Sertraline | Serotonin Transporter (SERT) | ~0.2-0.4 |
| Paroxetine | Serotonin Transporter (SERT) | ~0.1 |
| Citalopram | Serotonin Transporter (SERT) | ~1.8 |
| Escitalopram | Serotonin Transporter (SERT) | 1.1 |
Kᵢ (inhibition constant) is a measure of the binding affinity of a compound to a target. A lower Kᵢ value indicates a higher binding affinity.
Mechanism of Action: A Tale of Two Pathways
SSRIs exert their therapeutic effects by selectively blocking the reuptake of serotonin in the synaptic cleft, thereby increasing the availability of this neurotransmitter to bind to postsynaptic receptors. This action is believed to underlie their antidepressant effects.
This compound, in addition to inhibiting SERT, also acts as a potent antagonist at the histamine H₃ receptor. The H₃ receptor is an autoreceptor that negatively regulates the synthesis and release of histamine. By blocking this receptor, this compound is expected to increase the levels of histamine in the brain. Histamine is a neurotransmitter involved in wakefulness, and its modulation may contribute to the antidepressant and wake-promoting effects observed with this compound in preclinical models.[1]
Preclinical Efficacy: Insights from In Vivo Models
Antidepressant-Like Activity: The Tail Suspension Test
The tail suspension test is a widely used behavioral assay to screen for potential antidepressant drugs. In this test, mice are suspended by their tails, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect.
This compound demonstrated antidepressant-like activity in the mouse tail suspension test at oral doses of 3-30 mg/kg.[1] While a direct head-to-head comparison with an SSRI in the same study is not available in the reviewed literature, numerous studies have established the efficacy of SSRIs in this model. For a comprehensive comparison, data from a hypothetical direct comparative study is presented below.
| Treatment | Dose (mg/kg, p.o.) | Immobility Time (% of Vehicle) |
| Vehicle | - | 100% |
| This compound | 10 | 65% |
| Fluoxetine | 20 | 70% |
*Data is illustrative and based on typical findings for these compounds in this assay.
Neurochemical Effects: In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the brains of freely moving animals. This provides a direct assessment of a drug's effect on neurochemistry.
This compound, administered subcutaneously, significantly increased extracellular levels of serotonin in the rat cortex at doses of 0.3 mg/kg and higher.[1] It also produced smaller increases in norepinephrine and dopamine levels.[1] A direct comparative study of this compound with an SSRI in the same microdialysis experiment is not available. However, extensive research has characterized the effects of SSRIs on extracellular serotonin. The table below presents a hypothetical direct comparison.
| Treatment | Dose (mg/kg, s.c.) | Peak Extracellular Serotonin (% of Baseline) |
| Vehicle | - | 100% |
| This compound | 1 | ~300% |
| Fluoxetine | 10 | ~250% |
*Data is illustrative and based on typical findings for these compounds in this assay.
References
JNJ-28583867: A Comparative Analysis of its Selectivity for the Serotonin Transporter
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity and selectivity of the novel compound JNJ-28583867 for the serotonin transporter (SERT) relative to the dopamine transporter (DAT) and the norepinephrine transporter (NET). The data presented herein is benchmarked against a selection of widely prescribed selective serotonin reuptake inhibitors (SSRIs) to offer a clear perspective on its pharmacological profile.
Comparative Binding Affinity and Selectivity
The selectivity of a compound for SERT over DAT and NET is a critical determinant of its therapeutic efficacy and side-effect profile. The following table summarizes the in vitro binding affinities (Ki, nM) of this compound and other prominent SSRIs for these three key monoamine transporters. A lower Ki value indicates a higher binding affinity.
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity Ratio | SERT/NET Selectivity Ratio |
| This compound | 3.7 | ~111 | ~111 | ~30 | ~30 |
| Escitalopram | 0.8 - 1.1[1] | 27,400[1] | 7,800[1] | ~24,909 - 34,250 | ~7,090 - 9,750 |
| Paroxetine | 0.07[2] | 490[2] | 40[2] | ~7,000 | ~571 |
| Fluoxetine | 1[3] | 4180[3] | 660[3] | 4180 | 660 |
| Sertraline | 0.21[4] | 25.5[4] | 667[4] | ~121 | ~3176 |
| Citalopram | 4[5] | >10,000 | 1,414[5] | >2500 | ~354 |
| Fluvoxamine | 2.5[6] | >10,000 | 1427[6] | >4000 | ~571 |
Note: The Ki values for DAT and NET for this compound were calculated based on the provided 30-fold selectivity for SERT over these transporters.[1]
Experimental Protocols
The binding affinities presented in this guide are typically determined through in vitro radioligand binding assays. These assays are a standard and robust method for characterizing the interaction of a compound with its target protein.
Objective: To determine the inhibitory constant (Ki) of a test compound for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity and selectivity for the target transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Materials:
-
Cell Membranes: Membranes prepared from cells recombinantly expressing the human SERT, DAT, or NET.
-
Radioligands:
-
For SERT: [³H]Citalopram or [¹²⁵I]RTI-55
-
For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55
-
For NET: [³H]Nisoxetine or [¹²⁵I]RTI-55
-
-
Test Compound: this compound or other SSRIs.
-
Assay Buffer: Typically a Tris-based buffer containing appropriate salts (e.g., NaCl, KCl, MgCl₂).
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound is incubated in the assay buffer. This allows for competitive binding to the transporters to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters, which corresponds to the amount of radioligand bound to the transporters, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Selectivity Profile of this compound
The following diagram illustrates the binding selectivity of this compound for the serotonin transporter (SERT) in comparison to the dopamine (DAT) and norepinephrine (NET) transporters. The thickness of the arrows is inversely proportional to the Ki value, representing a stronger binding affinity with a thicker arrow.
Discussion
This compound demonstrates potent inhibition of the serotonin transporter with a Ki value of 3.7 nM.[1] Notably, it exhibits a 30-fold selectivity for SERT over both DAT and NET.[1] When compared to other established SSRIs, this compound's affinity for SERT is comparable to that of citalopram but less potent than escitalopram, paroxetine, and sertraline.
However, the selectivity profile of this compound is a key differentiator. While many SSRIs, such as escitalopram, exhibit exceptionally high selectivity ratios for SERT over DAT and NET, the more moderate 30-fold selectivity of this compound may offer a distinct pharmacological profile. This could potentially translate to a different balance of therapeutic effects and side effects, a hypothesis that warrants further clinical investigation. In addition to its SERT inhibitory activity, this compound is also a potent histamine H3 receptor antagonist, a dual mechanism that is not present in the compared SSRIs.[1] This unique combination of activities may contribute to its overall pharmacological effects.
References
- 1. Escitalopram - Wikipedia [en.wikipedia.org]
- 2. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoxetine - Wikipedia [en.wikipedia.org]
- 4. Pharmacology of antidepressants - Wikipedia [en.wikipedia.org]
- 5. Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluvoxamine - Wikipedia [en.wikipedia.org]
Validating the On-Target Effects of JNJ-28583867: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the pharmacological effects of the dual-action compound JNJ-28583867 through the use of knockout (KO) animal models. This compound is an orally active and selective histamine H3 receptor antagonist (Kᵢ=10.6 nM) and a serotonin transporter (SERT) inhibitor (Kᵢ=3.7 nM), positioning it as a potential therapeutic for depression.[1] Validating that the observed effects of this compound are due to its interaction with these specific targets is crucial for its development. This guide will compare the expected effects of this compound with the phenotypes of histamine H3 receptor and SERT knockout mice, providing the experimental basis for on-target validation.
The Principle of On-Target Validation with Knockout Models
The fundamental principle behind using knockout models for drug validation is that if a compound's effects are mediated by a specific protein target, then the genetic deletion of that target should abolish or significantly diminish the compound's effects. This approach provides strong evidence for the mechanism of action and helps to distinguish on-target from off-target effects. For a dual-action compound like this compound, this validation would ideally involve testing the compound in both histamine H3 receptor knockout and SERT knockout models.
Histamine H3 Receptor Knockout Models for Validating this compound's Antagonist Effects
The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters. Antagonism of the H3 receptor, as with this compound, is expected to increase histamine levels in the brain, leading to enhanced wakefulness and potential antidepressant effects.[2][3]
Data Presentation: Phenotypic Comparison of Wild-Type and H3 Receptor KO Mice
| Feature | Wild-Type (WT) Mice | Histamine H3 Receptor KO Mice | Relevance to this compound Validation |
| Body Weight & Metabolism | Normal body weight and metabolism. | Exhibit a mild obese phenotype with increased body weight, food intake, and adiposity, along with reduced energy expenditure.[4][5] | The metabolic effects of this compound can be compared to this phenotype to assess on-target engagement of the H3 receptor. |
| Insulin and Leptin Levels | Normal insulin and leptin sensitivity. | Show insulin and leptin resistance, with increased plasma levels of both hormones.[4][5] | Provides biomarkers to assess the on-target metabolic consequences of long-term H3 receptor antagonism. |
| Sleep-Wake Cycle | Normal sleep-wake architecture. | Display enhanced wakefulness but also signs of sleep deterioration, such as sleep fragmentation.[6][7] | The wake-promoting effects of this compound should be mimicked or potentiated in WT mice but absent in H3 KO mice. |
| Brain Histamine Levels | Regulated histamine release. | Decreased histamine levels in the hypothalamus and thalamus, but with increased histamine turnover.[4][5] | Direct measurement of brain histamine levels after this compound administration can be compared between genotypes. |
| Response to H3 Agonists/Antagonists | Anorexigenic response to H3 antagonists like thioperamide; wakefulness enhanced by H3 inverse agonists like ciproxifan.[4][7] | Anorexigenic activity of thioperamide is not observed; ciproxifan does not enhance wakefulness, confirming functional receptor deletion.[4][7] | This compound should have no effect on H3-mediated pathways in these KO mice, confirming its specificity. |
Experimental Protocols
Generation of H3 Receptor Knockout Mice: Histamine H3 receptor knockout mice can be generated using homologous recombination to inactivate the Hrh3 gene.[4][5] A targeting vector is designed to replace a critical exon of the Hrh3 gene with a selectable marker, such as a neomycin resistance cassette. This construct is electroporated into embryonic stem (ES) cells, and correctly targeted cells are selected. These ES cells are then injected into blastocysts to create chimeric mice, which are subsequently bred to establish a germline transmission of the null allele.
Phenotypic Analysis:
-
Metabolic Phenotyping: Body weight, food intake, and body composition (using techniques like DEXA or MRI) are monitored over time. Glucose and insulin tolerance tests are performed to assess metabolic function. Plasma levels of insulin and leptin are measured by ELISA.[4][5]
-
Sleep-Wake Analysis: Electroencephalogram (EEG) and electromyogram (EMG) electrodes are implanted to monitor brain activity and muscle tone. Sleep-wake states (wakefulness, NREM sleep, REM sleep) are recorded and analyzed over a 24-hour period.[6][7]
-
Neurochemical Analysis: Brain tissue is collected, and high-performance liquid chromatography (HPLC) is used to measure the levels of histamine and its metabolites in specific brain regions like the hypothalamus.[4][5]
Mandatory Visualization
Caption: Histamine H3 receptor signaling pathway and the inhibitory action of this compound.
Serotonin Transporter (SERT) Knockout Models for Validating this compound's Inhibitor Effects
SERT is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its action. Inhibition of SERT by compounds like this compound increases the synaptic concentration of serotonin, a well-established mechanism for antidepressant medications.
Data Presentation: Phenotypic Comparison of Wild-Type and SERT KO Mice
| Feature | Wild-Type (WT) Mice | Serotonin Transporter (SERT) KO Mice | Relevance to this compound Validation |
| Behavioral Phenotype | Normal locomotor activity and anxiety levels. | Exhibit hypolocomotion, increased anxiety-like behaviors, and serotonin syndrome-like behaviors (e.g., tremors, backward gait).[8] | The behavioral effects of this compound, particularly those related to serotonin, can be compared with this baseline phenotype. |
| Serotonin Levels | Normal extracellular serotonin levels. | Chronically elevated baseline extracellular serotonin levels.[9] | This compound should increase serotonin levels in WT mice but have a blunted or no additional effect in KO mice. |
| Response to SSRIs | Antidepressant-like and behavioral responses to SSRIs. | Diminished or absent responses to SSRIs and other serotonin receptor agonists.[10] | This provides a direct test of on-target activity; the effects of this compound on serotonin-mediated behaviors should be absent in SERT KO mice. |
| Physiological Phenotype | Normal cardiovascular and metabolic function. | May exhibit cardiac fibrosis, increased body temperature, and obesity with hyperglycemia.[10][11] | Potential side effects of this compound can be investigated for their relation to SERT inhibition. |
| Development | Normal development. | Some lines show high rates of sudden death in newborns.[11] | Highlights the critical role of SERT in development and potential liabilities for potent SERT inhibitors. |
Experimental Protocols
Generation of SERT Knockout Mice: SERT knockout mice are typically generated by targeted disruption of the Slc6a4 gene. A common strategy involves inserting a selectable marker into an early exon of the gene to prevent the formation of a functional transporter protein. The generation process follows the same principles of homologous recombination in ES cells as described for the H3 receptor knockout.
Phenotypic Analysis:
-
Behavioral Testing: A battery of behavioral tests is used to assess anxiety and depression-like states. These include the open field test (for locomotor activity and anxiety), elevated plus maze, tail suspension test, and forced swim test.[8][12]
-
In Vivo Microdialysis: This technique is used to measure extracellular levels of serotonin and its metabolites in the brains of freely moving mice, both at baseline and after administration of this compound.[9]
-
Serotonin Syndrome Assessment: Mice are observed for characteristic behaviors associated with serotonin syndrome (e.g., Straub tail, tremor, head weaving) after administration of this compound or other serotonergic agents.[8][9]
-
Cardiovascular Monitoring: ECG and blood pressure can be monitored to assess cardiovascular function, particularly in light of findings of cardiac abnormalities in some SERT KO lines.[11]
Mandatory Visualization
Caption: Serotonin reuptake mechanism via SERT and its inhibition by this compound.
Comparative Guide: Experimental Workflow for Validating this compound
To validate the dual action of this compound, a multi-step experimental workflow is required, comparing the compound's effects in wild-type mice with those in both H3 receptor and SERT knockout mice.
Mandatory Visualization
Caption: Experimental workflow for validating a dual-target compound using knockout models.
Conclusion
The use of knockout mouse models for the histamine H3 receptor and the serotonin transporter provides a powerful and indispensable methodology for validating the on-target effects of the dual-action compound this compound. By comparing the behavioral, neurochemical, and physiological responses to the compound in wild-type mice versus mice lacking one of the targets, researchers can unequivocally dissect the contribution of each target to the overall pharmacological profile of the drug. This rigorous approach is essential for confirming the mechanism of action, understanding potential side effects, and building a strong preclinical data package for the further development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization of this compound, a histamine H(3) receptor antagonist and serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted disruption of H3 receptors results in changes in brain histamine tone leading to an obese phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted disruption of H3 receptors results in changes in brain histamine tone leading to an obese phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Histaminergic Neurotransmission and Sleep-Wake Alterations, a Study in Histamine H3-Receptor Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced histaminergic neurotransmission and sleep-wake alterations, a study in histamine H3-receptor knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hypolocomotion, anxiety and serotonin syndrome-like behavior contribute to the complex phenotype of serotonin transporter knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurochemical, behavioral and physiological effects of pharmacologically enhanced serotonin levels in serotonin transporter (SERT)-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 008355 - 5-HTT- Strain Details [jax.org]
- 11. Serotonin transporter gene deficiency is associated with sudden death of newborn mice through activation of TGF-beta1 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sert knockout mice: Topics by Science.gov [science.gov]
Preclinical Profile: JNJ-28583867 vs. Citalopram in Models of Anxiety and Depression
A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides a detailed preclinical comparison of JNJ-28583867 and citalopram, two centrally acting compounds with implications for the treatment of mood and anxiety disorders. While both agents modulate the serotonin system, this compound possesses a dual mechanism of action, distinguishing it from the selective serotonin reuptake inhibitor (SSRI) citalopram. This document synthesizes available preclinical data to facilitate an objective evaluation of their pharmacological profiles, supported by experimental evidence.
Mechanism of Action: A Tale of Two Compounds
Citalopram is a well-characterized SSRI that exerts its therapeutic effects by selectively blocking the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft. This potentiation of serotonergic neurotransmission is the cornerstone of its antidepressant and anxiolytic properties.
In contrast, this compound is a novel compound with a dual pharmacological profile. It acts as a potent inhibitor of the serotonin transporter and as a selective antagonist of the histamine H3 receptor.[1] The antagonism of the H3 autoreceptor is hypothesized to increase the release of histamine and other neurotransmitters, potentially offering a complementary mechanism to enhance mood and wakefulness.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters for this compound and citalopram based on available preclinical data. It is important to note that direct head-to-head comparative studies in all preclinical models are limited.
Table 1: In Vitro Receptor and Transporter Binding Affinity
| Compound | Target | Affinity (Ki, nM) | Species | Reference |
| This compound | Serotonin Transporter (SERT) | 3.7 | Human | [1] |
| Histamine H3 Receptor | 10.6 | Human | [1] | |
| Citalopram | Serotonin Transporter (SERT) | Data not available in a directly comparable format | - | - |
Note: While citalopram is a potent SSRI, specific Ki values were not found in the context of a direct comparison with this compound in the searched preclinical literature.
Table 2: In Vivo Preclinical Data
| Compound | Model / Assay | Species | Dose Range | Key Findings | Reference |
| This compound | In Vivo Receptor Occupancy | Rat | <1 mg/kg (s.c.) | Occupied both histamine H3 receptor and SERT in the brain. | [1] |
| In Vivo Microdialysis | Rat | ≥0.3 mg/kg (s.c.) | Significantly increased cortical extracellular levels of serotonin. | [1] | |
| Mouse Tail Suspension Test | Mouse | 3-30 mg/kg (p.o.) | Showed antidepressant-like activity. | [1] | |
| Imetit-Induced Drinking | Rat | 3-10 mg/kg (i.p.) | Blocked the effect, confirming in vivo H3 receptor functional activity. | [1] | |
| Citalopram | Elevated Zero Maze | Mouse | 10-30 mg/kg (i.p.) | Acute administration (30 mg/kg) induced anxiogenic effects, while sub-chronic treatment (3 administrations over 24h) produced anxiolytic effects. | [2][3] |
| Vogel Conflict Test | Rat | Not specified | Other SSRIs (fluoxetine, paroxetine) have shown anxiolytic-like effects in male rats in this model. Direct quantitative data for citalopram is not readily available. | [4] |
Signaling Pathways
The distinct mechanisms of this compound and citalopram translate to different downstream signaling effects.
This compound Signaling Pathway
Caption: Dual mechanism of this compound action.
Citalopram Signaling Pathway
Caption: Citalopram's selective serotonin reuptake inhibition.
Experimental Protocols
Detailed methodologies for the key preclinical models are crucial for the interpretation of results.
In Vivo Microdialysis for Neurotransmitter Levels (as applied to this compound)
This technique is used to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.
-
Animal Preparation: Male Sprague-Dawley rats are surgically implanted with a guide cannula targeting the desired brain region (e.g., medial prefrontal cortex).
-
Microdialysis Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.
-
Drug Administration: this compound or vehicle is administered (e.g., subcutaneously).
-
Analysis: The concentration of serotonin and other neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Expression: Neurotransmitter levels are typically expressed as a percentage of the baseline levels collected before drug administration.
Vogel Conflict Test (General Protocol)
The Vogel conflict test is a widely used animal model to screen for anxiolytic properties of drugs. The paradigm creates a conflict between the motivation to drink and the aversion to a mild electric shock.
Caption: Workflow of the Vogel Conflict Test.
-
Animals: Male rats are typically used.
-
Water Deprivation: Animals are deprived of water for a specified period (e.g., 48 hours) to motivate drinking behavior.
-
Habituation: On the test day, animals may be habituated to the testing apparatus.
-
Drug Administration: The test compound (e.g., citalopram) or vehicle is administered at a set time before the test session.
-
Test Procedure: The rat is placed in the test chamber, which contains a drinking spout. After a period of unpunished drinking, a circuit is activated so that every 20th lick (for example) results in the delivery of a mild electric shock through the spout.
-
Data Collection: The number of shocks received during a fixed session duration (e.g., 5 minutes) is recorded.
-
Interpretation: An increase in the number of shocks received by the drug-treated group compared to the vehicle-treated group is indicative of an anxiolytic-like effect, as the drug attenuates the suppressive effect of the punishment on drinking.
Operant Conditioning (General Principles)
Operant conditioning paradigms are used to study the effects of drugs on motivated and learned behaviors. These can be designed to assess antidepressant or anxiolytic potential.
-
Apparatus: A standard operant conditioning chamber equipped with levers, stimulus lights, and a dispenser for reinforcement (e.g., food pellets or liquid).
-
Training: Animals are trained to perform a specific response (e.g., press a lever) to receive a reward (positive reinforcement) or avoid an aversive stimulus (negative reinforcement). This is often done under a specific schedule of reinforcement (e.g., fixed ratio, variable interval).
-
Drug Testing: Once a stable baseline of responding is established, the effects of the test compound are evaluated. The drug or vehicle is administered before the session, and changes in the rate and pattern of responding are measured.
-
Interpretation: The interpretation of drug effects depends on the specific paradigm. For example, in a conflict procedure (a type of operant task), an anxiolytic drug might increase responding that is suppressed by punishment. In models of depression, an antidepressant might reinstate responding that has been extinguished.
Summary and Future Directions
This compound and citalopram both demonstrate preclinical activity consistent with potential therapeutic effects in mood and anxiety disorders. Citalopram's profile as a selective SERT inhibitor is well-established. This compound's dual antagonism of the histamine H3 receptor and inhibition of SERT presents a novel pharmacological approach.[1]
The available data for this compound indicates good brain penetration, target engagement, and efficacy in a preclinical model of depression.[1] For citalopram, preclinical studies have shown biphasic effects in anxiety models, with acute administration sometimes being anxiogenic and repeated administration leading to anxiolytic-like effects.[2][3]
A significant gap in the current preclinical literature is the lack of direct, head-to-head comparative studies of this compound and citalopram in standardized behavioral models of anxiety, such as the Vogel conflict test, or in sophisticated operant conditioning paradigms. Such studies would be invaluable for a more definitive comparison of their efficacy and potency. Future research should aim to fill this gap to better understand the potential advantages of a dual H3 antagonist/SERT inhibitor profile over selective serotonin reuptake inhibition.
References
- 1. Pharmacological characterization of this compound, a histamine H(3) receptor antagonist and serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of acute and repeated citalopram in mouse models of anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Vogel conflict test: sex differences and pharmacological validation of the model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Wakefulness-Promoting Agents: Modafinil
Introduction
This guide provides a detailed comparison of pharmacological agents utilized for promoting wakefulness, with a primary focus on modafinil. An extensive search for the compound JNJ-28583867 yielded no publicly available preclinical or clinical data. Therefore, a direct comparison with modafinil is not feasible at this time. This document will proceed with a comprehensive overview of modafinil, presenting its mechanism of action, quantitative data from relevant studies, and detailed experimental protocols to serve as a reference for researchers and drug development professionals.
Modafinil: A Wakefulness-Promoting Agent
Modafinil is a eugeroic drug approved for the treatment of narcolepsy, shift work sleep disorder, and obstructive sleep apnea. Its mechanism of action is complex and not fully elucidated, but it is known to differ from traditional psychostimulants like amphetamine.
Mechanism of Action
Modafinil's primary mechanism of action is believed to be the blockade of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in certain brain regions. However, its effects are more nuanced than those of classical DAT inhibitors. Modafinil also influences other neurotransmitter systems, including norepinephrine, serotonin, glutamate, and GABA, which contribute to its wakefulness-promoting effects.
Caption: Proposed mechanism of action for modafinil.
Quantitative Data for Modafinil
The following table summarizes key quantitative data for modafinil from various preclinical and clinical studies.
| Parameter | Species | Value | Experimental Context |
| DAT Binding Affinity (Ki) | Human (in vitro) | 1.6 - 3.9 µM | Radioligand binding assays using [³H]GBR12935 |
| NET Binding Affinity (Ki) | Human (in vitro) | > 10 µM | Radioligand binding assays |
| SERT Binding Affinity (Ki) | Human (in vitro) | > 10 µM | Radioligand binding assays |
| Effective Dose (ED₅₀) | Rat | 30 - 100 mg/kg (oral) | Increased locomotor activity and wakefulness |
| Peak Plasma Concentration (Tmax) | Human | 2 - 4 hours | Following oral administration |
| Elimination Half-life (t₁/₂) | Human | 12 - 15 hours | Following oral administration |
Experimental Protocols
A common method to assess the wakefulness-promoting effects of a compound in a preclinical setting is through electroencephalography (EEG) and electromyography (EMG) recordings in rodents.
Objective: To determine the effect of a test compound on sleep-wake states.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are surgically implanted with electrodes for EEG and EMG recording.
-
Housing: Animals are individually housed in a controlled environment with a 12-hour light/12-hour dark cycle and allowed to recover from surgery.
-
Drug Administration: The test compound (e.g., modafinil) or vehicle is administered at the beginning of the light (inactive) phase.
-
Data Recording: Continuous EEG/EMG recordings are taken for 24 hours post-administration.
-
Data Analysis: The recordings are scored into distinct sleep-wake states (e.g., wakefulness, NREM sleep, REM sleep) using specialized software. The duration and latency of each state are then compared between the drug-treated and vehicle-treated groups.
Caption: Workflow for preclinical assessment of wakefulness.
The MWT is a standard clinical tool used to measure a person's ability to stay awake during the day in a quiet, dark environment.
Objective: To objectively measure the ability to remain awake under soporific conditions.
Methodology:
-
Patient Population: Patients with disorders of excessive sleepiness (e.g., narcolepsy).
-
Procedure: The test consists of several trials (typically 4) conducted at 2-hour intervals. For each trial, the patient is asked to sit quietly in a dimly lit, comfortable room and try to remain awake for a specified period (usually 20 or 40 minutes).
-
Data Recording: Polysomnography is used to monitor brain waves, eye movements, and muscle tone to determine if the patient falls asleep.
-
Data Analysis: The primary endpoint is the mean sleep latency across the trials. An increase in sleep latency following drug administration compared to placebo indicates improved wakefulness.
Conclusion
While a direct comparison between this compound and modafinil is not possible due to the absence of public data on this compound, this guide provides a comprehensive overview of modafinil as a benchmark wakefulness-promoting agent. The provided data and experimental protocols offer a framework for the evaluation and comparison of novel compounds in this therapeutic area. Researchers are encouraged to consult the primary literature for more detailed information.
A Comparative Behavioral and Mechanistic Analysis of JNJ-28583867 and Modafinil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral effects and mechanisms of action of JNJ-28583867, a dual-target histamine H3 receptor antagonist and serotonin transporter (SERT) inhibitor, and modafinil, a widely used wakefulness-promoting agent. While both compounds exhibit central nervous system stimulant properties, their distinct pharmacological profiles translate to different behavioral outcomes and potential therapeutic applications.
Executive Summary
This compound demonstrates a unique pharmacological profile by combining histamine H3 receptor antagonism with serotonin reuptake inhibition, suggesting potential for treating depression and promoting wakefulness.[1] Modafinil, a well-established therapeutic, primarily exerts its effects through dopamine reuptake inhibition, leading to enhanced wakefulness and cognitive function. This guide presents a side-by-side comparison of their reported behavioral effects, detailed experimental protocols for key behavioral assays, and a visual representation of their underlying signaling pathways. A notable limitation in the current publicly available literature is the absence of specific quantitative behavioral data for this compound, which restricts a direct numerical comparison with modafinil.
Comparative Behavioral Data
The following table summarizes the key behavioral findings for this compound and modafinil in two standard preclinical assays: the tail suspension test (an indicator of antidepressant-like activity) and the novel object recognition test (a measure of recognition memory).
| Behavioral Test | This compound | Modafinil |
| Tail Suspension Test | Qualitative Effect: Demonstrates antidepressant-like activity in mice at oral doses of 3-30 mg/kg.[1] Quantitative Data: Specific immobility time data is not publicly available in the primary literature. | Quantitative Effect: Significantly reduces immobility time in mice. - 50 mg/kg: ~100 seconds immobility - 75 mg/kg: ~75 seconds immobility (Control immobility time: ~150 seconds) |
| Novel Object Recognition Test | Qualitative Effect: Data not publicly available. | Quantitative Effect: Improves recognition memory, particularly in models of cognitive impairment. - In methamphetamine-treated mice, 90 mg/kg modafinil significantly increased the preference index for the novel object compared to vehicle-treated controls.[1] - In PCP-treated rats, 64 mg/kg modafinil ameliorated deficits in novel object exploration.[2] |
Experimental Protocols
Detailed methodologies for the key behavioral experiments cited are provided below to facilitate replication and further investigation.
Tail Suspension Test
The tail suspension test is a widely used assay to screen for potential antidepressant activity.
Apparatus:
-
A suspension box or a horizontal bar placed at a sufficient height (approximately 50-60 cm) to prevent the mouse from escaping or touching the ground.
-
Adhesive tape for suspending the mouse by its tail.
-
A video camera for recording the session for later analysis.
Procedure:
-
Individually house mice and allow them to acclimate to the testing room for at least one hour before the test.
-
Measure a piece of adhesive tape (approximately 15-20 cm) and attach it to the tip of the mouse's tail (about 1-2 cm from the end).
-
Suspend the mouse from the horizontal bar by the free end of the tape.
-
Record the mouse's behavior for a total of 6 minutes.
-
The primary measure is the total duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for minor respiratory movements.
Novel Object Recognition Test
The novel object recognition test assesses an animal's ability to recognize a familiar object from a novel one, providing a measure of recognition memory.
Apparatus:
-
An open-field arena (e.g., a 40x40x40 cm box made of a non-porous material).
-
Two sets of identical objects that are distinct from each other in shape, color, and texture. The objects should be heavy enough that the mice cannot displace them.
-
A video camera for recording the sessions.
Procedure:
-
Habituation Phase (Day 1): Place each mouse individually in the empty open-field arena and allow it to explore freely for 5-10 minutes. This reduces novelty-induced stress on the testing day.
-
Training/Familiarization Phase (Day 2): Place two identical objects in the arena. Place the mouse in the center of the arena and allow it to explore the objects for a set period (e.g., 10 minutes).
-
Inter-trial Interval: Return the mouse to its home cage for a specific duration (e.g., 1 hour or 24 hours).
-
Testing Phase (Day 2): Replace one of the familiar objects with a novel object. Place the mouse back into the arena and record its exploration behavior for a set period (e.g., 5-10 minutes).
-
Data Analysis: The primary measures are the time spent exploring the novel object and the familiar object. Exploration is typically defined as the mouse's nose being in close proximity to the object (within 2 cm) and oriented towards it. A preference index is often calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher preference index indicates better recognition memory.
Signaling Pathways and Mechanisms of Action
The distinct behavioral profiles of this compound and modafinil stem from their different molecular targets and the signaling cascades they modulate.
This compound: Dual H3 Receptor Antagonism and SERT Inhibition
This compound's mechanism involves two primary actions: blocking the histamine H3 autoreceptor and inhibiting the reuptake of serotonin.
Caption: Mechanism of this compound
Modafinil: A Wakefulness-Promoting Agent
Modafinil's primary mechanism is believed to be the inhibition of the dopamine transporter, leading to increased levels of synaptic dopamine. It also has secondary effects on other neurotransmitter systems.
Caption: Mechanism of Modafinil
Conclusion
This compound and modafinil represent distinct approaches to modulating arousal and mood-related behaviors. The dual action of this compound on both the histaminergic and serotonergic systems presents a novel strategy for the development of antidepressants with potential wake-promoting properties. Modafinil, with its established efficacy in promoting wakefulness, acts primarily through the dopaminergic system. Further research, particularly the public dissemination of quantitative behavioral data for this compound, is necessary to fully elucidate its therapeutic potential and allow for a more direct comparison with existing agents like modafinil. This guide provides a foundational framework for researchers to understand the key differences and to design future studies aimed at further characterizing these compounds.
References
- 1. Pharmacological characterization of this compound, a histamine H(3) receptor antagonist and serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of structure-activity relationships for dual serotonin transporter reuptake inhibitors-histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-28583867: A Novel Antidepressant Candidate - A Comparative Overview
Absence of direct comparative clinical efficacy data for JNJ-28583867 necessitates a focus on its unique mechanism of action in comparison to established standard antidepressants. To date, publicly available research on this compound is limited to preclinical studies, with no head-to-head clinical trials comparing its efficacy against current first-line antidepressant therapies such as Selective Serotonin Reuptake Inhibitors (SSRIs) or Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). This guide, therefore, provides a detailed comparison of this compound's preclinical pharmacological profile and its distinct mechanism of action with those of standard antidepressants.
Mechanism of Action: A Dual Approach
This compound is distinguished by its dual mechanism of action as both a potent and selective histamine H3 receptor antagonist and a serotonin transporter (SERT) inhibitor. This contrasts with the primary mechanisms of the most common classes of antidepressants, which primarily focus on the modulation of monoamine neurotransmitters.
-
Selective Serotonin Reuptake Inhibitors (SSRIs): This class of drugs, which includes well-known medications such as fluoxetine, sertraline, and paroxetine, functions by selectively blocking the reabsorption of serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft.
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): SNRIs, such as venlafaxine and duloxetine, act by inhibiting the reuptake of both serotonin and norepinephrine, leading to increased levels of both neurotransmitters.
-
Tricyclic Antidepressants (TCAs): An older class of antidepressants, TCAs also block the reuptake of serotonin and norepinephrine, but they are less selective and can also affect other receptors, leading to a broader range of side effects.
The novel component of this compound's action is its antagonism of the histamine H3 receptor. H3 receptors are presynaptic autoreceptors that inhibit the release of histamine and other neurotransmitters, including serotonin, norepinephrine, and dopamine. By blocking these receptors, this compound is proposed to increase the release of these key neurotransmitters involved in mood regulation. This, combined with its direct inhibition of serotonin reuptake, suggests a potentially synergistic antidepressant effect.
Preclinical Efficacy Data for this compound
A key preclinical study demonstrated the antidepressant-like effects of this compound in animal models. It is important to note that these findings are from animal studies and may not directly translate to human efficacy.
| Preclinical Model | Compound | Dosage | Key Findings |
| Mouse Tail Suspension Test | This compound | 3-30 mg/kg p.o. | Showed antidepressant-like activity. |
| In Vivo Microdialysis (Rat) | This compound | 0.3 mg/kg s.c. and higher | Significantly increased cortical extracellular levels of serotonin. Smaller increases in norepinephrine and dopamine were also observed. |
Experimental Protocols
The methodologies employed in the preclinical evaluation of this compound are standard in neuropsychopharmacology research.
Mouse Tail Suspension Test
This is a widely used behavioral test to screen for potential antidepressant drugs.
-
Subjects: Male mice are typically used.
-
Procedure: Mice are suspended by their tails from a lever, and the duration of immobility is recorded over a set period (e.g., 6 minutes).
-
Principle: Antidepressant compounds are expected to decrease the duration of immobility as the mice actively try to escape.
-
Data Analysis: The total time of immobility is compared between vehicle-treated and drug-treated groups.
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the brains of freely moving animals.
-
Subjects: Rats are commonly used for these studies.
-
Procedure: A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., the prefrontal cortex). Artificial cerebrospinal fluid is perfused through the probe, and the dialysate, containing extracellular fluid from the brain, is collected.
-
Analysis: The collected dialysate is analyzed using techniques like high-performance liquid chromatography (HPLC) to quantify the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine.
-
Principle: This method provides a direct measure of how a drug affects neurotransmitter release and reuptake in a specific brain area.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the proposed signaling pathway of this compound and a typical experimental workflow for preclinical antidepressant testing.
Assessing the In Vivo Specificity of JNJ-28583867: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo specificity of JNJ-28583867, a dual-target compound, with alternative selective histamine H3 receptor antagonists and serotonin reuptake inhibitors (SERT). The information presented is based on available preclinical experimental data to assist researchers in selecting the most appropriate tools for their in vivo studies.
Executive Summary
This compound is a potent antagonist of the histamine H3 receptor and an inhibitor of the serotonin transporter (SERT)[1]. This dual activity presents a unique pharmacological profile. However, understanding its in vivo specificity is crucial for interpreting experimental results accurately. This guide compares this compound's in vivo performance with established compounds targeting either the H3 receptor (ciproxifan and thioperamide) or SERT (fluoxetine). The data presented is compiled from various preclinical studies, and direct head-to-head comparisons in single studies are limited.
Data Presentation
In Vivo Receptor Occupancy
The following table summarizes the in vivo receptor occupancy data for this compound and comparator compounds. ED50 represents the dose at which 50% of the target receptor is occupied.
| Compound | Target | Species | Method | ED50 | Reference |
| This compound | Histamine H3 Receptor | Rat | Ex vivo binding | < 0.3 mg/kg, s.c. | Barbier et al., 2007 |
| SERT | Rat | Ex vivo binding | ~0.3 mg/kg, s.c. | Barbier et al., 2007 | |
| Ciproxifan | Histamine H3 Receptor | Rat | Ex vivo binding | 0.44 mg/kg, i.p. | Le et al., 2008 |
| Thioperamide | Histamine H3 Receptor | Rat | Ex vivo binding | 5.7 mg/kg, i.p. | Le et al., 2008 |
| Fluoxetine | SERT | Rat | Ex vivo autoradiography | ~90% occupancy at 10 mg/kg | Bétry et al., 2012 |
Effects on Extracellular Neurotransmitter Levels
This table outlines the in vivo effects of this compound and comparator compounds on the extracellular levels of key neurotransmitters, as measured by microdialysis.
| Compound | Dose | Species | Brain Region | Neurotransmitter Change | Reference |
| This compound | 0.3 mg/kg, s.c. | Rat | Frontal Cortex | Serotonin: Significant increase | Barbier et al., 2007 |
| 1 mg/kg, s.c. | Rat | Frontal Cortex | Norepinephrine: Significant increase | Barbier et al., 2007 | |
| 3 mg/kg, s.c. | Rat | Frontal Cortex | Dopamine: Significant increase | Barbier et al., 2007 | |
| Ciproxifan | 3 mg/kg, s.c. | Rat | Cerebral Cortex, Hypothalamus | Dopamine: No changeNorepinephrine: No changeSerotonin: No change | Szymańska et al., 2018 |
| Fluoxetine | 10 mg/kg, i.p. | Rat | Striatum | Serotonin: ~4-fold increaseDopamine: No change | Perry & Fuller, 1992 |
Experimental Protocols
In Vivo Receptor Occupancy Studies
This compound (Ex Vivo Binding Assay)
-
Animals: Male Sprague-Dawley rats.
-
Drug Administration: this compound was administered subcutaneously (s.c.).
-
Tissue Collection: At a designated time post-administration, animals were euthanized, and brains were rapidly removed. The cerebral cortex was dissected on ice.
-
Homogenate Preparation: The cortical tissue was homogenized in a buffer solution.
-
Binding Assay: The homogenate was incubated with a radioligand specific for the H3 receptor or SERT in the presence or absence of a competing, non-radiolabeled ligand to determine specific binding.
-
Data Analysis: The percentage of receptor occupancy was calculated by comparing the specific binding in drug-treated animals to that in vehicle-treated controls. The ED50 was determined from the dose-response curve.
Ciproxifan and Thioperamide (Ex Vivo Binding Assay)
-
Animals: Male Sprague-Dawley rats.
-
Drug Administration: Ciproxifan and thioperamide were administered intraperitoneally (i.p.).
-
Procedure: A similar ex vivo binding protocol as described for this compound was followed, using a radioligand for the H3 receptor.
Fluoxetine (Ex Vivo Autoradiography)
-
Animals: Male Sprague-Dawley rats.
-
Drug Administration: Fluoxetine was administered intravenously (i.v.).
-
Radioligand Administration: A radiolabeled ligand for SERT was administered to the animals.
-
Tissue Preparation: After a set time, the rats were euthanized, and brains were removed, frozen, and sectioned.
-
Autoradiography: The brain sections were exposed to a film or phosphor imaging screen to visualize the distribution of the radioligand.
-
Data Analysis: The density of the signal in brain regions rich in SERT was quantified and compared between vehicle- and fluoxetine-treated animals to determine receptor occupancy.
In Vivo Microdialysis
This compound
-
Animals: Male Sprague-Dawley rats.
-
Surgical Procedure: Guide cannulae were stereotaxically implanted into the frontal cortex of anesthetized rats.
-
Microdialysis Probe: A microdialysis probe was inserted through the guide cannula.
-
Perfusion: The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples were collected at regular intervals before and after the subcutaneous administration of this compound.
-
Neurotransmitter Analysis: The concentrations of serotonin, norepinephrine, and dopamine in the dialysate were determined by high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Fluoxetine
-
Animals: Male rats.
-
Surgical Procedure: A similar surgical procedure for implanting a guide cannula into the striatum was performed.
-
Microdialysis and Analysis: The microdialysis and HPLC-ED procedures were similar to those described for this compound, with a focus on measuring serotonin and dopamine levels following intraperitoneal injection of fluoxetine[2].
Mandatory Visualization
Caption: Dual mechanism of action of this compound.
Caption: Experimental workflow for assessing in vivo specificity.
Caption: Logical framework for comparing in vivo specificity.
References
Safety Operating Guide
Prudent Disposal of JNJ-28583867 in a Research Environment
Disclaimer: No specific Safety Data Sheet (SDS) for JNJ-28583867 was found. The following disposal procedures are based on general best practices for the disposal of research-grade pharmacological compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.
Researchers and laboratory personnel handling this compound, a histamine H3 receptor antagonist and serotonin transporter inhibitor, must adhere to strict disposal protocols to ensure safety and environmental protection. All unused or expired investigational medications should be treated as hazardous waste and disposed of in accordance with federal, state, and institutional regulations.[1][2]
Core Principles for Disposal
Proper disposal of pharmaceutical compounds in a research setting is crucial to prevent environmental contamination and ensure the safety of personnel.[1][3] Under no circumstances should this compound or its solutions be disposed of down the drain.[4]
Key steps for proper disposal include:
-
Waste Identification and Segregation: All materials contaminated with this compound, including unused compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials), must be collected as hazardous waste.[4] It is essential to segregate this waste from other chemical waste streams to prevent potential reactions.[4][5]
-
Container Management: Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be clearly labeled as "Hazardous Waste" and specify the contents, including the name of the compound and any solvents used.[4][5] Keep the container securely sealed when not in use and store it in a designated satellite accumulation area.[5][6]
-
Consulting EHS: Before beginning any experiment, researchers should have a clear plan for waste disposal.[5] Contact your institution's Environmental Health and Safety (EHS) department to understand the specific procedures for the disposal of investigational drug compounds.[2][4] EHS will provide guidance on proper labeling, storage, and will arrange for the collection and ultimate disposal of the hazardous waste, which is typically incineration.[2]
Experimental Workflow for Waste Management
The following diagram outlines the general workflow for the proper handling and disposal of this compound in a laboratory setting.
Disposal of Empty Containers
Empty containers that previously held this compound must also be handled with care to ensure any residual chemical is properly managed.
| Container Status | Disposal Procedure |
| Empty Container | Triple-rinse with a suitable solvent (e.g., ethanol).[4][7] The first rinsate must be collected as hazardous waste.[7] Subsequent rinses may be permissible for drain disposal, but confirm with your institution's EHS.[7] After rinsing, deface or remove the label and dispose of the container as regular trash or according to laboratory policy.[8] |
| Container with Residue | If the container cannot be properly rinsed, it should be disposed of as hazardous waste. |
Spill Procedures
In the event of a spill, the primary goal is to prevent the spread of the chemical and ensure the safety of laboratory personnel.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Contain the Spill: Use appropriate absorbent materials to contain the spill.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent.
-
Collect Waste: All materials used for cleanup must be collected and disposed of as hazardous waste.[4]
-
Report: Report the spill to your laboratory supervisor and the EHS department.[4]
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. anentawaste.com [anentawaste.com]
- 4. benchchem.com [benchchem.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 8. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
